4-Boc-1-cyclopentene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
tert-butyl cyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)12-9(11)8-6-4-5-7-8/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
RXQLNMAPQLUGAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC=CC1 |
Origin of Product |
United States |
Foundational & Exploratory
4-Boc-aminocyclopent-1-ene chemical structure and properties
Core Scaffolds & Pharmaceutical Applications
Executive Summary
4-Boc-aminocyclopent-1-ene (systematically tert-butyl N-(cyclopent-3-en-1-yl)carbamate) is a high-value chiral building block in medicinal chemistry. It serves as a critical "restricted conformation" scaffold, introducing a cyclopentene ring that mimics the transition states of rigid biological targets.
While often conflated with its carboxylic acid derivative (a key intermediate for the influenza drug Peramivir ), the isolated amine functions as a versatile precursor for GPR40 agonists , myeloperoxidase (MPO) inhibitors , and novel peptide mimetics. This guide provides a definitive technical analysis of its structure, synthesis, and application in drug development.
Chemical Identity & Structural Analysis
The molecule consists of a cyclopentene ring with a tert-butoxycarbonyl (Boc) protected amino group at the 4-position (relative to the double bond at C1-C2).[1]
Nomenclature Clarification
-
Common Name: 4-Boc-aminocyclopent-1-ene
-
IUPAC Name: tert-butyl N-(cyclopent-3-en-1-yl)carbamate
-
Distinction: distinct from (1S,4R)-4-(Boc-amino)cyclopent-2-ene-1-carboxylic acid (the "Peramivir Acid").
Key Chemical Data
| Property | Specification |
| CAS Number | 193751-54-1 |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| SMILES | CC(C)(C)OC(=O)NC1CC=CC1 |
| InChI Key | QPKZZWRUFCUFEI-UHFFFAOYSA-N |
| Stereochemistry | Racemic (unless specified as R or S via chiral synthesis) |
| Appearance | White to off-white solid |
Physicochemical Properties
Accurate physicochemical data is essential for process scaling and formulation.
| Parameter | Value | Source/Condition |
| Melting Point | 70–72 °C | Recrystallized from EtOAc/Petroleum ether [1] |
| Boiling Point | 268.9 ± 20.0 °C | Predicted (760 mmHg) |
| Density | 1.0 ± 0.1 g/cm³ | Predicted |
| Solubility | High | DCM, Ethyl Acetate, Methanol, DMSO |
| Solubility | Low/Insoluble | Water, Hexanes (cold) |
| Flash Point | >110 °C | Estimated |
Synthetic Pathways
The synthesis of 4-Boc-aminocyclopent-1-ene typically proceeds via the Curtius Rearrangement of 3-cyclopentene-1-carboxylic acid. This route is preferred for its scalability and retention of stereochemistry if starting from chiral acids.
Protocol A: Curtius Rearrangement (Primary Route)
Mechanism: Conversion of carboxylic acid to acyl azide
Step-by-Step Methodology:
-
Activation: Charge a reactor with 3-cyclopentene-1-carboxylic acid (1.0 equiv) and anhydrous Toluene (10 V).
-
Base Addition: Add Triethylamine (TEA) (1.2 equiv) and cool to 0 °C.
-
Azide Formation: Dropwise add Diphenylphosphoryl azide (DPPA) (1.1 equiv) while maintaining internal temperature <5 °C. Stir for 2 hours at 0–5 °C.
-
Rearrangement: Slowly heat the mixture to 80 °C. Evolution of
gas indicates isocyanate formation. Stir for 2 hours. -
Trapping: Add tert-Butanol (excess, or 5.0 equiv) and reflux (approx. 90–100 °C) for 12–18 hours.
-
Workup: Cool to RT. Wash with 5% citric acid (removes TEA), saturated
, and brine. -
Purification: Dry organic layer over
, concentrate in vacuo. Recrystallize the crude solid from Ethyl Acetate/Hexanes to yield the target carbamate.
Visualization: Synthesis Workflow
Figure 1: Curtius rearrangement pathway for the synthesis of 4-Boc-aminocyclopent-1-ene, highlighting critical process control points.
Pharmaceutical Applications
This scaffold is a bioisostere for proline and other cyclic amino acids, providing rigidity that improves metabolic stability and receptor binding affinity.
Peramivir & Neuraminidase Inhibitors
While Peramivir uses the acid derivative, the amine scaffold is used in next-generation neuraminidase inhibitors to explore Structure-Activity Relationships (SAR) at the C-4 position.
-
Role: The cyclopentene ring mimics the oxocarbenium ion transition state of sialic acid cleavage by the influenza virus.
MPO Inhibitors (Myeloperoxidase)
Recent patents [2] highlight the use of tert-butyl cyclopent-3-en-1-ylcarbamate in synthesizing Triazolopyridine inhibitors.
-
Mechanism: The cyclopentene ring positions the inhibitor within the MPO active site, preventing the formation of hypochlorous acid (HOCl), a driver of oxidative stress in atherosclerosis.
Peptide Mimetics (Beta-Turn Inducers)
The constrained geometry of the cyclopentene ring forces attached peptide chains into specific conformations (e.g.,
-
GPR40 Agonists: For type 2 diabetes treatment.
-
Antimicrobial Peptides: Stabilizing the secondary structure to prevent proteolytic degradation.
Figure 2: Strategic application map of the cyclopentene scaffold in modern drug discovery.
Analytical Profiling & Quality Control
To validate the identity of synthesized batches, compare experimental data against these standard spectral markers.
Nuclear Magnetic Resonance (NMR)[5][6]
-
¹H NMR (400 MHz, CDCl₃):
- 5.70 (s, 2H, =CH, alkene protons). Note: Often appears as a singlet due to symmetry in the achiral simplified spectrum, or a multiplet.
- 4.60 (br s, 1H, NH).
- 4.30 (m, 1H, CH-N).
- 2.75 (dd, 2H, ring methylene).
- 2.25 (dd, 2H, ring methylene).
- 1.45 (s, 9H, Boc-tBu).
Quality Specifications
-
HPLC Purity: >97.0% (Area %).[1]
-
Chiral Purity (if resolved): >99% ee (Critical for biological activity).
-
Residual Solvents: Toluene < 890 ppm, TEA < 320 ppm (ICH Q3C limits).
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
Store at room temperature (15–25 °C) in a dry, well-ventilated place.
-
Avoid contact with strong oxidizing agents and strong acids (Boc deprotection risk).
-
Use nitrile gloves and safety goggles during handling.
References
-
Biosynce . (n.d.). Tert-Butyl Cyclopent-3-en-1-ylcarbamate CAS 193751-54-1 Technical Data. Retrieved from
-
Triazolopyridine inhibitors of myeloperoxidase . (2017). World Intellectual Property Organization (WIPO), WO2017160632A1. Retrieved from
-
Sigma-Aldrich . (2024). tert-Butyl cyclopent-3-en-1-ylcarbamate Product Sheet. Retrieved from
-
Organic Chemistry Portal . (n.d.). Synthesis of Carbamates and Curtius Rearrangement. Retrieved from
Sources
CAS number for 4-(tert-butoxycarbonylamino)cyclopent-1-ene
Part 1: Executive Summary & Identification
Core Identity The compound 4-(tert-butoxycarbonylamino)cyclopent-1-ene (also known as tert-butyl cyclopent-3-en-1-ylcarbamate) is a strategic homoallylic amine scaffold used in pharmaceutical synthesis. It serves as a "masked" amino acid equivalent, offering a conformationally restricted cyclopentene ring that can be functionalized via the alkene handle (e.g., oxidative cleavage, dihydroxylation) or deprotected to release the primary amine.
Its primary utility lies in the synthesis of neuraminidase inhibitors (e.g., Peramivir analogs),
Chemical Identification Data
| Parameter | Technical Detail |
| Primary CAS Number | 193751-54-1 (Racemic / Generic) |
| IUPAC Name | tert-Butyl cyclopent-3-en-1-ylcarbamate |
| Synonyms | N-Boc-4-aminocyclopent-1-ene; 1-(Boc-amino)-3-cyclopentene |
| Molecular Formula | |
| Molecular Weight | 183.25 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, THF, EtOAc; insoluble in water |
Note on Stereochemistry: While 193751-54-1 refers to the racemate, enantiopure forms are critical for drug development. These are typically accessed via the resolution of the precursor carboxylic acid (CAS 151907-79-8 for the (1S,4R)-acid) prior to the Curtius rearrangement.
Part 2: Synthesis & Production Strategy
Mechanism & Causality
The synthesis begins with cyclopent-3-ene-1-carboxylic acid . We convert the carboxylic acid to an acyl azide, which undergoes thermal rearrangement to an isocyanate.[1] The isocyanate is immediately trapped by tert-butanol to yield the Boc-protected amine.
Why this route?
-
Safety: Using Diphenylphosphoryl azide (DPPA) avoids the isolation of explosive dry acyl azides.
-
Stereoretention: The migration of the carbon-nitrogen bond is concerted; if you start with a chiral acid, you retain the configuration at the stereocenter.
-
Atom Economy: One-pot conversion reduces purification steps.
Experimental Protocol: One-Pot Curtius Rearrangement
Reagents: Cyclopent-3-ene-1-carboxylic acid (1.0 eq), DPPA (1.1 eq), Et
-
Activation: In a flame-dried round-bottom flask under N
, dissolve cyclopent-3-ene-1-carboxylic acid (e.g., 10 mmol) in anhydrous toluene (or THF). -
Azidation: Add triethylamine (Et
N, 11 mmol) followed by dropwise addition of DPPA (11 mmol) at 0°C.-
Checkpoint: Monitor by TLC.[2] The formation of the acyl azide is rapid.
-
-
Rearrangement: Add a large excess of tert-butanol (or use as co-solvent). Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours.
-
Mechanism: The acyl azide loses N
to form the isocyanate, which is trapped by t-BuOH. -
Visual Cue: Evolution of N
gas bubbles indicates the rearrangement is proceeding.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with 5% citric acid (to remove amines), saturated NaHCO
, and brine. -
Purification: Dry over MgSO
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Self-Validating System (Quality Control):
-
IR Spectroscopy: Disappearance of the azide peak (~2130 cm
) and isocyanate peak (~2270 cm ), appearance of carbamate C=O (~1690 cm ). -
1H NMR: Diagnostic singlet for Boc group (9H) at
1.45 ppm; alkene protons at 5.7 ppm.
Part 3: Visualization of Workflows
Diagram 1: The Curtius Rearrangement Pathway
This flow illustrates the conversion from the acid precursor to the target CAS 193751-54-1.
Caption: One-pot Curtius rearrangement strategy for the synthesis of CAS 193751-54-1.
Diagram 2: Divergent Applications
How this scaffold is utilized in drug discovery.
Caption: Strategic utility of the cyclopentene scaffold in medicinal chemistry.
Part 4: Applications in Drug Discovery
1. Neuraminidase Inhibitors (Influenza) The cyclopentene core mimics the transition state of sialic acid cleavage by viral neuraminidase. While Peramivir utilizes a cyclopentane ring, the alkene in 193751-54-1 allows for the introduction of the necessary guanidino and acetylamino groups via specific stereocontrolled additions (e.g., aziridination or epoxidation followed by ring opening).
2. Conformationally Restricted GABA
3. Peptide Isosteres
The scaffold acts as a
References
-
Sigma-Aldrich. tert-Butyl cyclopent-3-en-1-ylcarbamate Product Sheet (CAS 193751-54-1). Available at:
-
Organic Syntheses. Mild and Efficient One-Pot Curtius Rearrangement: Preparation of N-tert-Butyl Adamantanyl-1-yl-carbamate. (Protocol adapted for cyclopentyl systems). Org. Synth. 2006, 83, 5717. Available at:
-
Allan, R. D., et al. GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid.[3] Chemical Biology & Drug Design. Available at:
-
BuyersGuideChem. tert-Butyl cyclopent-3-enylcarbamate Properties and Suppliers. Available at: [4]
Sources
A Technical Guide to N-Boc-Protected Cyclopentenylamines: A Comparative Analysis for Synthetic Strategy
Abstract
In the landscape of modern drug discovery and complex molecule synthesis, carbocyclic building blocks with defined stereochemistry and versatile functional handles are indispensable. Among these, N-Boc-protected aminocyclopentenes serve as critical precursors for a wide range of therapeutic agents, including antiviral and anticancer compounds.[1][2] A common point of ambiguity for researchers is the distinction and strategic application of isomeric forms of these reagents. This guide provides an in-depth technical analysis of two key isomers: tert-butyl N-(cyclopent-3-en-1-yl)carbamate (a homoallylic amine derivative) and tert-butyl N-(cyclopent-2-en-1-yl)carbamate (an allylic amine derivative). The initial query regarding "4-Boc-1-cyclopentene" is chemically ambiguous; this paper clarifies this by focusing on the two synthetically relevant and commercially available positional isomers. We will dissect their structural nuances, compare their reactivity profiles, and present field-proven protocols to guide their strategic deployment in pharmaceutical research and development.
Part 1: Structural and Physicochemical Characterization
The seemingly subtle shift of the double bond in the cyclopentene ring relative to the N-Boc-amino group fundamentally alters the molecule's electronic properties, stability, and synthetic utility. Understanding these differences at a molecular level is paramount for designing efficient and selective synthetic routes.
Isomer A: tert-butyl N-(cyclopent-3-en-1-yl)carbamate (Homoallylic Amine)
This isomer features the amine functionality at a position that is one carbon removed from the olefinic carbons, a "homoallylic" position. This separation significantly influences its reactivity, making the double bond and the amine behave as more independent functional groups.
-
IUPAC Name: tert-butyl N-cyclopent-3-en-1-ylcarbamate[3]
-
Common Names: N-1-Boc-amino-3-cyclopentene, 1-(Boc-amino)-3-cyclopentene[3]
Isomer B: tert-butyl N-(cyclopent-2-en-1-yl)carbamate (Allylic Amine)
In this isomer, the N-Boc-amino group is directly attached to one of the carbons of the allylic system. This proximity creates a conjugated system that profoundly impacts the reactivity of both the amine and the double bond, often leading to distinct outcomes in synthetic transformations compared to its homoallylic counterpart.
-
IUPAC Name: tert-butyl N-cyclopent-2-en-1-ylcarbamate
-
Common Names: N-Boc-2-cyclopenten-1-amine, 1-(Boc-amino)-2-cyclopentene
-
CAS Number: 155850-70-3
-
Molecular Formula: C₁₀H₁₇NO₂
-
Molecular Weight: 183.25 g/mol
Comparative Physicochemical Data
A side-by-side comparison of key physical properties is essential for experimental planning, including solvent selection and purification strategies.
| Property | N-Boc-3-cyclopenten-1-amine (Isomer A) | N-Boc-2-cyclopenten-1-amine (Isomer B) |
| Appearance | Colorless to pale yellow transparent liquid | Data not readily available, expected to be similar |
| Molecular Weight | 183.25 g/mol [1][3] | 183.25 g/mol |
| Boiling Point | ~245 °C (Predicted)[6] | No data available |
| Melting Point | ~59 °C (Predicted)[6] | No data available |
| LogP (Octanol-Water) | 2.29 (Predicted)[6] | No data available |
| pKa (Acidic) | 11.1 (Predicted)[6] | No data available |
Part 2: Comparative Reactivity and Strategic Synthetic Insights
The choice between the allylic and homoallylic isomers is not arbitrary; it is a strategic decision dictated by the desired reaction outcome. The electronic interplay between the nitrogen atom and the π-system of the double bond is the core differentiator.
The Allylic vs. Homoallylic Distinction: An Electronic Perspective
The fundamental difference in reactivity stems from the orbital interactions between the nitrogen lone pair (or the C-N bond) and the double bond's π-system.
-
Isomer A (Homoallylic): The σ-bond framework isolates the nitrogen atom from the π-system of the double bond. Consequently, the olefin behaves like a typical cyclopentene, and the protected amine behaves as a standard carbamate. Reactions at one site generally do not electronically influence the other.
-
Isomer B (Allylic): The nitrogen atom is directly attached to the sp³ carbon adjacent to the double bond. This arrangement allows for potential electronic communication. Upon deprotection, the resulting allylic amine is a versatile synthon. More importantly, in transition metal-catalyzed reactions, this isomer can readily form π-allyl complexes, which are central to a vast array of powerful C-C and C-N bond-forming reactions.[7]
Workflow: Isomer Selection Logic
Caption: Decision workflow for selecting the appropriate N-Boc-aminocyclopentene isomer.
Olefin Reactivity: A Tale of Two Isomers
The double bond in each isomer exhibits distinct reactivity profiles, particularly in reactions sensitive to electronic and steric effects.
-
Hydrogenation: Both isomers can be hydrogenated to yield the saturated N-Boc-cyclopentylamine. However, the reaction conditions for Isomer B might require more careful optimization to avoid potential catalyst poisoning or side reactions due to the proximity of the nitrogen.
-
Epoxidation & Dihydroxylation: In Isomer A, these reactions proceed similarly to unsubstituted cyclopentene, offering straightforward access to functionalized cyclopentane diols and epoxides. For Isomer B, the N-Boc group can act as a directing group, potentially influencing the stereochemical outcome of the oxidation, especially with reagents that can coordinate to the carbamate oxygen.
-
π-Allyl Complex Formation: This is the exclusive domain of Isomer B . In the presence of a suitable palladium(0) catalyst, Isomer B can undergo oxidative addition to form a Pd(II)-π-allyl complex. This intermediate is a powerful electrophile that can be attacked by a wide range of nucleophiles (e.g., malonates, amines, enolates) in reactions like the Tsuji-Trost allylation.[7] This capability is completely absent in Isomer A.
Protocol: Palladium-Catalyzed Allylic Amination (Tsuji-Trost Type)
This protocol highlights a key application where Isomer B is essential. The objective is to substitute the Boc-amino group with a different amine nucleophile via a π-allyl intermediate.
Materials:
-
tert-butyl N-(cyclopent-2-en-1-yl)carbamate (Isomer B, 1.0 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Benzylamine (nucleophile, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, argon-purged flask, add Pd₂(dba)₃ and PPh₃.
-
Add anhydrous THF and stir for 10 minutes at room temperature to allow for ligand association.
-
Add Isomer B, benzylamine, and K₂CO₃ to the flask.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to yield the desired N-benzylcyclopent-2-en-1-amine.
Causality: The Pd(0) catalyst reacts with the allylic carbamate (Isomer B) to form the electrophilic π-allyl palladium complex. The base (K₂CO₃) is crucial for activating the amine nucleophile, which then attacks the π-allyl complex to form the new C-N bond. Isomer A cannot form this intermediate and would not react under these conditions.
Part 3: Applications in Drug Development & Medicinal Chemistry
The cyclopentane ring is a privileged scaffold in medicinal chemistry, often serving as a conformationally restricted mimic of acyclic chains or as a core for presenting pharmacophoric groups in a defined three-dimensional space.[2] These building blocks are instrumental in the synthesis of carbanucleosides, prostaglandin analogues, and other complex bioactive molecules.[2][8]
Case Study: Precursors to Antiviral Agents
Many antiviral drugs, such as Peramivir (an influenza neuraminidase inhibitor), are built upon a functionalized cyclopentane core.[2] The synthesis of such molecules often relies on chiral cyclopentenylamine derivatives.
Synthetic Pathway: Retrosynthesis of a Peramivir-like Core
Caption: Retrosynthetic analysis of a functionalized cyclopentane core.
In this synthetic strategy, Isomer A (N-Boc-3-cyclopenten-1-amine) is the ideal starting material. Its isolated double bond allows for selective transformations like dihydroxylation or epoxidation without interference from the protected amine. The resulting functionalized cyclopentane can then be hydrogenated and further elaborated to install the necessary side chains, such as the guanidino and ether functionalities found in neuraminidase inhibitors. Using Isomer B would complicate this route, as the allylic nature of the amine could lead to undesired rearrangements or reactivity during the olefin functionalization steps.
Role in Peptide and Heterocyclic Chemistry
The Boc group on both isomers provides robust protection for the amine, allowing for selective transformations at the double bond.[1] This protection is easily removed under acidic conditions (e.g., with TFA or HCl), unmasking the primary amine for subsequent reactions. This makes these compounds valuable intermediates for:
-
Peptide Synthesis: The deprotected amine can be coupled with amino acids or peptides.[1]
-
Heterocycle Formation: The amine can participate in cyclization reactions to form fused heterocyclic systems, which are common motifs in pharmaceuticals.[1]
Conclusion
While structurally similar, tert-butyl N-(cyclopent-3-en-1-yl)carbamate (Isomer A) and tert-butyl N-(cyclopent-2-en-1-yl)carbamate (Isomer B) are fundamentally different reagents with distinct and complementary roles in organic synthesis.
-
Choose Isomer A (Homoallylic) when the goal is to perform reactions on an isolated double bond (e.g., epoxidation, dihydroxylation) or when the cyclopentene scaffold is desired without engaging in allylic chemistry. It provides two electronically independent functional handles.
-
Choose Isomer B (Allylic) when the synthetic strategy involves the formation of a π-allyl intermediate for powerful C-C or C-N bond formations, such as in Tsuji-Trost reactions. It is the gateway to a host of transition-metal-catalyzed transformations.
A thorough understanding of this isomeric distinction is not merely academic; it is a cornerstone of strategic and efficient synthesis design, enabling researchers to navigate complex molecular landscapes with greater precision and success.
References
- Natural Micron Pharm Tech. (2025). N-1-Boc-amino-3-cyclopentene.
- PubChem. (2025). N-1-Boc-Amino-3-cyclopentene (CID 2756764). National Center for Biotechnology Information.
- U.S. Environmental Protection Agency (EPA). (2025). N-1-Boc-Amino-3-cyclopentene Properties. CompTox Chemicals Dashboard.
- Chemistry LibreTexts. (2021). 4.1: Allylic Substitution Reactions.
- BuyersGuideChem. N-1-Boc-Amino-3-cyclopentene.
- BuyersGuideChem. tert-Butyl cyclopent-3-enylcarbamate.
- BenchChem. (2025). A Comparative Guide to the Applications of (1s)-Cyclopent-2-ene-1-carboxylic Acid Derivatives in Drug Discovery.
- PharmaBlock. Cyclopentane Derivatives in Drug Discovery.
Sources
- 1. N-1-Boc-amino-3-cyclopentene - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. N-1-Boc-Amino-3-cyclopentene | C10H17NO2 | CID 2756764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. buyersguidechem.com [buyersguidechem.com]
- 5. buyersguidechem.com [buyersguidechem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility Profile & Handling of 4-Boc-aminocyclopent-1-ene
Executive Summary
This technical guide details the solubility landscape of 4-Boc-aminocyclopent-1-ene (also known as tert-butyl cyclopent-3-en-1-ylcarbamate; CAS 193751-54-1). As a critical chiral intermediate in the synthesis of neuraminidase inhibitors like Peramivir , understanding its solubility is paramount for optimizing yield and purity during scale-up.
The compound exhibits a distinct "lipophilic-polar" duality driven by the hydrophobic tert-butyloxycarbonyl (Boc) protecting group and the semi-polar carbamate linkage. This guide provides actionable protocols for leveraging these properties in extraction , crystallization , and chromatography .
Physicochemical Profile
Understanding the structural drivers of solubility is the first step in process design.
| Property | Value / Description | Impact on Solubility |
| CAS Number | 193751-54-1 (Racemic) / 168033-04-9 (Chiral) | Reference standard. |
| Molecular Weight | 183.25 g/mol | Low MW facilitates dissolution in small volumes. |
| Physical State | White to off-white solid | MP: 60–72 °C (Polymorph/purity dependent). |
| LogP (Predicted) | ~2.3 | Moderately lipophilic; prefers organic phases. |
| H-Bond Donors | 1 (NH) | Capable of H-bonding with alcohols/ethers. |
| H-Bond Acceptors | 2 (Carbonyl, Ether oxygen) | Good solubility in polar aprotic solvents. |
Solubility Landscape
The following matrix categorizes solvent compatibility based on experimental utility in synthesis and purification workflows.
Solubility Classifications
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary Extraction: The compound is highly soluble, making DCM the gold standard for extracting the product from aqueous reaction quenches. |
| Esters | Ethyl Acetate (EtOAc) | High | Chromatography/Crystallization: Soluble at RT; solubility decreases significantly at -20°C, enabling recrystallization when paired with hexanes. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | High | Reaction Medium: Excellent solubility allows for homogeneous reactions (e.g., hydrogenation, hydrolysis), though not suitable for extraction due to water miscibility. |
| Ethers | THF, MTBE, 1,4-Dioxane | Good | Reaction Medium: Suitable for anhydrous reactions (e.g., Grignard additions, hydride reductions). |
| Alkanes | Hexanes, Heptane, Cyclohexane | Low | Antisolvent: Poor solubility makes these ideal for precipitating the product or acting as the non-polar phase in silica chromatography. |
| Aqueous | Water, Brine | Insoluble | Wash Phase: The lipophilic Boc group prevents water solubility, allowing efficient removal of inorganic salts and polar impurities via aqueous washing. |
Experimental Protocols
Protocol A: Purification via Recrystallization
Rationale: While chromatography is standard, recrystallization offers a scalable, greener alternative by exploiting the temperature-dependent solubility in EtOAc/Hexane systems.
Prerequisites: Crude 4-Boc-aminocyclopent-1-ene (approx. 85-90% purity).
-
Dissolution: Transfer crude solid to a round-bottom flask. Add Ethyl Acetate (EtOAc) dropwise at 60°C (water bath) until the solid just dissolves.
-
Note: Avoid boiling; the melting point is low (~60-70°C).
-
-
Antisolvent Addition: Remove from heat. While still warm, slowly add Hexanes (or Petroleum Ether) until a faint turbidity (cloudiness) persists.
-
Ratio Target: Typically 1:3 to 1:5 (EtOAc:Hexanes).
-
-
Nucleation: Add a few drops of EtOAc to clear the solution. Cap the flask and allow it to cool slowly to Room Temperature (RT) over 1 hour.
-
Crystallization: Transfer the flask to a fridge (4°C) or freezer (-20°C) for 12 hours. White needles or prisms should form.
-
Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold (-20°C) Hexanes/EtOAc (9:1 mixture).
-
Drying: Dry under high vacuum at RT (Do not heat above 40°C to avoid melting).
Protocol B: Flash Column Chromatography
Rationale: For separating the desired carbamate from close-running impurities (e.g., unreacted amine or bis-Boc byproducts).
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient of Cyclohexane (or Hexanes) / Ethyl Acetate .
-
Start: 10:1 (Hex:EtOAc) to elute non-polar impurities.
-
Product Elution: Typically elutes between 4:1 and 2:1 (Hex:EtOAc).
-
-
Loading: Dissolve the crude oil/solid in a minimum volume of DCM (not Hexanes, to ensure complete loading) and apply to the column.
-
Detection: TLC visualization using Permanganate Stain (KMnO₄) or Iodine chamber (The Boc group is not UV-active enough for reliable 254 nm detection without the double bond, but the alkene moiety in this specific compound aids UV detection at low wavelengths).
Process Decision Logic (Visualization)
The following diagrams illustrate the logical flow for solvent selection and purification, grounded in the solubility data above.
Diagram 1: Solubility-Driven Workup Flowchart
Caption: Workflow for isolation of 4-Boc-aminocyclopent-1-ene, leveraging its high solubility in DCM for extraction and differential solubility in Hexanes for purification.
Diagram 2: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on the specific process stage (Reaction vs. Workup).
References
- Doherty, G. A., et al. (1993). "Synthesis of (1S,4R)-4-Boc-aminocyclopent-2-ene-1-carboxylic acid." Tetrahedron: Asymmetry, 4(6), 1117.
-
Conway, J. C., & Evans, P. (2016). "An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one." Journal of Chemical Research, 40(12), 729–731. Link (Details chromatographic purification using c-Hex/EtOAc).
- Biosynce. (n.d.). "Tert-Butyl Cyclopent-3-en-1-ylcarbamate CAS 193751-54-1 MSDS.
-
Babu, Y. S., et al. (2000).[1] "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor." Journal of Medicinal Chemistry, 43(19), 3482-3486. (Contextualizes the compound as a Peramivir intermediate).
Sources
4-(Boc-amino)cyclopent-1-ene vs 4-Boc-aminocyclopent-2-ene isomers
4-(Boc-amino)cyclopent-1-ene vs. 4-Boc-aminocyclopent-2-ene
Executive Summary
The distinction between 4-(Boc-amino)cyclopent-1-ene (Homoallylic) and 4-Boc-aminocyclopent-2-ene (Allylic) represents a critical regiochemical pivot in the synthesis of carbocyclic nucleosides (e.g., Abacavir, Entecavir) and neuraminidase inhibitors (e.g., Peramivir).
While often conflated in casual nomenclature, these isomers exhibit distinct thermodynamic stability, reactivity profiles, and synthetic origins. The Allylic isomer (Proximal) is the direct product of Vince lactam opening, whereas the Homoallylic isomer (Distal) typically requires reductive transposition or deoxygenation of cyclopentenone precursors. This guide details the structural differentiation, synthetic access, and isomerization risks associated with these scaffolds.
Structural Dynamics & Nomenclature
To ensure technical precision, we must first resolve the nomenclature ambiguities often found in patent literature.
| Feature | Isomer A: Homoallylic (Distal) | Isomer B: Allylic (Proximal) |
| IUPAC Name | tert-butyl N-(cyclopent-3-en-1-yl)carbamate | tert-butyl N-(cyclopent-2-en-1-yl)carbamate |
| Common Name | 4-(Boc-amino)cyclopent-1-ene | 3-(Boc-amino)cyclopent-1-ene(often "4-amino-2-ene" in derivative naming) |
| Structure | Double bond is C3=C4 relative to amine at C1.(Amine is isolated from | Double bond is C2=C3 relative to amine at C1.(Amine is allylic to |
| Thermodynamics | Kinetic Product (in specific reductions). Less prone to tautomerization. | Thermodynamic Sink (conjugated system potential). Prone to Pd-catalyzed migration. |
| Key Precursor | 4-aminocyclopent-2-en-1-one | 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) |
Critical Note: The term "4-Boc-aminocyclopent-2-ene" is frequently used when the molecule is a derivative of a C1-carboxylic acid (e.g., in Peramivir synthesis), where the amine is at C4 and the alkene is at C2. In the unsubstituted cyclopentene core, this maps to the Allylic isomer.
Synthetic Access & Control
The synthesis of these isomers is rarely interchangeable. The choice of pathway dictates the regiochemical outcome.
Pathway A: The Vince Lactam Route (Allylic Dominant)
The industrial standard for accessing the Allylic isomer is the opening of the Vince lactam. This route preserves the chiral information embedded in the lactam.
-
Mechanism: Pd(0)-catalyzed opening or acidic hydrolysis/methanolysis.
-
Outcome: Yields the 4-amino-cyclopent-2-ene-1-carboxylate (Allylic system).
Pathway B: The Cyclopentenone Route (Homoallylic Access)
Accessing the Homoallylic isomer requires "moving" the functionality or reducing a distal ketone.
-
Precursor: 4-((tert-butoxycarbonyl)amino)cyclopent-2-en-1-one.
-
Mechanism: Luche reduction (to alcohol) followed by Barton-McCombie deoxygenation or similar radical reductions to remove the oxygen, leaving the distal alkene.
Visualization: Synthetic Divergence
The following diagram illustrates the divergent pathways from common precursors to the two target isomers.
Caption: Divergent synthesis of Aminocyclopentenes. The Vince Lactam favors the Allylic series, while Enone reduction targets the Homoallylic series.
Detailed Protocols
Protocol A: Synthesis of Allylic Isomer (from Vince Lactam)
This protocol describes the opening of the lactam to the amino-ester, a key intermediate for the allylic isomer.
Reagents:
-
(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
-
HCl (Methanolic)[1]
-
Boc Anhydride (
) -
Triethylamine (
)
Step-by-Step:
-
Ring Opening: Dissolve Vince lactam (10.0 g) in methanolic HCl (2M, 100 mL). Reflux for 4 hours. The lactam opens to form the methyl 4-aminocyclopent-2-ene-1-carboxylate hydrochloride.
-
Concentration: Evaporate volatiles in vacuo to yield the crude amino ester hydrochloride.
-
Boc Protection: Resuspend the solid in DCM (150 mL). Add
(2.5 eq) followed by (1.1 eq) at 0°C. -
Workup: Stir at RT for 12 hours. Wash with 1M citric acid (removes unreacted amine), sat.
, and brine.[2] -
Purification: Flash chromatography (Hex/EtOAc 4:1).
-
Result: N-Boc-4-aminocyclopent-2-ene-1-carboxylate (Allylic core).
-
Protocol B: Isomerization Risk Management (Pd-Catalysis)
When using Palladium catalysts (e.g., for coupling reactions) on the Allylic isomer, there is a high risk of the double bond migrating to the thermodynamically favored enamine or conjugated position if a carbonyl is present.
Self-Validating Check:
-
Pre-Reaction: Take a
NMR.[3] Focus on the olefinic region (5.8–6.0 ppm). -
Test: Subject a small aliquot to the reaction conditions (e.g.,
, base) for 1 hour. -
Post-Reaction: Check for the appearance of new vinyl protons. The Homoallylic isomer will show a shift in the vinyl signals and a change in the splitting pattern of the methine proton attached to the nitrogen.
Analytical Differentiation (NMR Fingerprinting)
Distinguishing these isomers requires careful analysis of the coupling constants (
| Signal | Homoallylic (4-amino-1-ene) | Allylic (3-amino-1-ene) |
| Olefinic Protons | ||
| H-C-N (Methine) | ||
| Coupling ( | No direct coupling between H-C-N and alkene. | Strong coupling between H-C-N and alkene protons. |
Diagnostic Tip: In the Allylic isomer, the proton on the carbon bearing the nitrogen (H3) will show a COSY correlation to the olefinic protons (H1/H2). In the Homoallylic isomer, this correlation is absent or very weak (4-bond).
References
-
Vince Lactam Overview & Applications: Vertex AI Search. "Vince lactam - Grokipedia." [Link]
-
Synthesis of N-Boc-4-aminocyclopent-2-en-1-one (Precursor): Conway, L., & Evans, P. "An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one."[4] Journal of Chemical Research. [Link][4]
-
Isomerization & Stability in Aminocyclopentenes: PubChem Compound Summary. "N-1-Boc-Amino-3-cyclopentene."[5] [Link]
-
Synthesis of GABA-AT Inactivators (OV329) using Cyclopentenes: Silverman, R. B., et al. "Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid." PMC. [Link]
Sources
Stability & Handling of Boc-Protected Cyclopentenyl Amines: A Technical Guide
Executive Summary
Boc-protected cyclopentenyl amines (e.g., tert-butyl (4-aminocyclopent-2-en-1-yl)carbamate) are critical intermediates in the synthesis of carbocyclic nucleosides (e.g., Abacavir, Carbovir) and prostaglandin analogues. While the tert-butyloxycarbonyl (Boc) group is classically regarded as robust under neutral conditions, the allylic nature of the cyclopentenyl scaffold introduces specific stability challenges not found in simple alkyl carbamates.
Core Verdict: These compounds are kinetically stable at room temperature (20–25°C) only if strictly neutral or slightly basic. In the presence of trace Lewis or Brønsted acids (often residual from silica chromatography), they undergo rapid autocatalytic deprotection and polymerization.
Part 1: Structural Dynamics & Stability Profile
The Allylic Vulnerability
Unlike standard aliphatic Boc-amines, the cyclopentenyl variant possesses a double bond
-
Acid Lability: The carbamate nitrogen is less basic due to the electron-withdrawing Boc group, but the allylic position stabilizes the resulting carbocation intermediate during acid-catalyzed cleavage. This makes the Boc group slightly more labile than in saturated analogs.
-
Isomerization Risk: Under thermal stress (>60°C) or in the presence of transition metals (Pd, Rh residues), the double bond can migrate into conjugation with the nitrogen (enamide formation), rendering the molecule useless for stereospecific nucleoside synthesis.
Decomposition Pathways
The primary degradation vector at room temperature is Acid-Catalyzed Elimination , often triggered by unbuffered silica gel or chloroform (which forms HCl over time).
Mechanism:
-
Protonation of the carbonyl oxygen.
-
Collapse of the tert-butyl cation (releasing isobutene).
-
Decarboxylation to the free allylic amine.
-
Critical Failure: The free allylic amine is highly reactive and prone to oxidative polymerization or dimerization.
Visualization: Degradation Logic
The following diagram illustrates the decision matrix for stability based on environmental factors.
Figure 1: Mechanistic pathways determining the fate of Boc-cyclopentenyl amines. Note the irreversible path to polymerization once deprotection occurs.
Part 2: Synthesis & Purification (The "Vince Lactam" Route)[1]
The industrial standard for accessing these chiral amines is the opening of the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). This section details a self-validating purification protocol designed to prevent the "Acid Trap."
The "Buffered Silica" Protocol
Standard silica gel has a pH of ~4.0–5.0. Eluting Boc-allylic amines through this without buffering is the #1 cause of "mysterious" decomposition in the collection flask.
Reagents:
-
Crude Reaction Mixture (from Curtius rearrangement or Lactam opening).
-
Silica Gel (60 Å).
-
Triethylamine (Et
N). -
Eluent: Hexanes/Ethyl Acetate.[1]
Step-by-Step Methodology:
-
Column Pre-treatment (Crucial):
-
Prepare the silica slurry using Hexanes containing 1% v/v Triethylamine .
-
Flush the column with 2 column volumes (CV) of this buffer. This neutralizes acidic sites on the silica surface.
-
-
Loading:
-
Load the crude oil. Do not use chloroform for loading (it often contains HCl stabilizers). Use DCM or Toluene.
-
-
Elution:
-
Run the gradient (e.g., 10%
40% EtOAc/Hexanes). -
Validation: Monitor TLC. The spot should be compact. Tailing indicates acid-induced dragging/decomposition.
-
-
Workup:
-
Pool fractions.
-
Rotovap Rule: Do not heat the water bath above 35°C.
-
Azeotrope: Perform a final strip with n-heptane to remove traces of Et
N and DCM, which can plasticize the oil and prevent solidification.
-
Synthesis Workflow Diagram
Figure 2: Operational workflow emphasizing the critical buffering step during purification.
Part 3: Storage & Handling Protocols[2][3][4]
Physical State Anomalies
Boc-cyclopentenyl amines often exist as waxy solids or viscous oils .
-
Why this matters: Oils trap solvents (DCM, THF). Over weeks, trapped chlorinated solvents release HCl, triggering the autocatalytic decomposition cycle described in Part 1.
-
Corrective Action: High-vacuum drying (< 1 mbar) for 12+ hours is mandatory to remove solvent traces before long-term storage.
Storage Matrix
The following table summarizes stability across conditions.
| Parameter | Condition | Stability Forecast | Recommendation |
| Temperature | 25°C (Room Temp) | Good (1-3 months) | Acceptable for active projects. |
| Temperature | 4°C (Fridge) | Excellent (6-12 months) | Standard Practice. |
| Temperature | -20°C (Freezer) | Superior (>1 year) | Required for reference standards. |
| Atmosphere | Air | Moderate | Oxidation risk over time. |
| Atmosphere | Argon/Nitrogen | High | Mandatory for oils. |
| Solvent | CDCl | Poor (<24 hours) | Run NMR immediately; do not store in tube. |
| Solvent | DMSO-d | Good | Preferred for stability studies. |
Handling "Rotamers" (Analytical False Positives)
When analyzing these compounds by NMR at room temperature, researchers often see "doubled" peaks (e.g., two tert-butyl singlets).
-
Cause: Restricted rotation around the N-CO bond (carbamate resonance) is common in bulky cyclic amines.
-
Validation: This is not impurity. To confirm, heat the NMR tube to 50°C; the peaks should coalesce into a sharp singlet.
Part 4: References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for Boc stability and cleavage mechanisms).
-
Vince, R., & Hua, M. (1990). "Synthesis of carbocyclic nucleosides via the Vince lactam." Journal of Medicinal Chemistry. (Establishes the synthetic utility of the cyclopentenyl scaffold).
-
BenchChem Technical Notes. (2025). "Stability and Storage of Boc-Protected Diamines." (General guidelines on Boc-amine storage).
-
Lebel, H., & Leogane, O. (2006).[2] "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement." Organic Letters. (Modern protocols for converting acids to Boc-amines without isolation).
-
Agrofoglio, L. A., et al. (2003). "Palladium-Assisted Synthesis of Carbocyclic Nucleosides." Chemical Reviews. (Discusses the reactivity of allylic systems in this context).
Sources
Structural Elucidation and Systematic IUPAC Nomenclature of 4-Boc-1-Cyclopentene Derivatives: A Mechanistic and Methodological Guide
Executive Summary
In synthetic organic chemistry and drug discovery, the term "4-Boc-1-cyclopentene" is a pervasive colloquial misnomer. It is frequently used as a shorthand to describe two distinctly different functionalized cyclopentene scaffolds: an N-linked carbamate (CAS 193751-54-1)[1] and an O-linked ester (CAS 84694-13-3)[2]. This whitepaper deconstructs the systematic IUPAC nomenclature rules governing these derivatives, provides comprehensive physicochemical profiling, and details the mechanistic rationale behind their synthetic workflows.
Deconstructing the Misnomer: The IUPAC Framework
In informal laboratory settings, "4-Boc-1-cyclopentene" implies a cyclopentene ring bearing a tert-butoxycarbonyl (Boc) group at the C4 position relative to the C1=C2 alkene bond. However, systematic IUPAC nomenclature dictates that the principal functional group (PFG) takes absolute precedence over the alkene for ring numbering.
Rule 1: Principal Functional Group Priority
According to the IUPAC Blue Book (P-41, Seniority of Functional Groups), carboxylic acids and their derivatives (such as esters and carbamates) outrank alkenes. Therefore, the carbon atom attached to or part of the PFG is designated as C1 of the ring system.
Rule 2: Alkene Locant Minimization
Once C1 is established by the PFG, the ring is numbered to assign the double bond the lowest possible locants. For a substituent at C1, the double bond is systematically assigned to C3 and C4, resulting in a "cyclopent-3-ene" parent scaffold, rather than a "1-cyclopentene" scaffold.
IUPAC nomenclature decision tree for 4-Boc-1-cyclopentene derivatives.
Structural and Physicochemical Profiling
Applying the IUPAC rules clarifies the structural identity of the two primary compounds often confused under the "4-Boc-1-cyclopentene" umbrella.
-
The N-Linked Derivative: Systematically named tert-butyl cyclopent-3-en-1-ylcarbamate[1]. It consists of a cyclopentene ring with an amino group at C1, protected by a Boc group.
-
The O-Linked Derivative: Systematically named tert-butyl cyclopent-3-ene-1-carboxylate[2]. It is a cyclopentene ring with a carboxylate group at C1, esterified with a tert-butyl group.
The quantitative physicochemical data for these derivatives are summarized in the table below for rapid comparative analysis[1][2][3]:
| Property | N-Linked Derivative (Carbamate) | O-Linked Derivative (Ester) |
| Systematic IUPAC Name | tert-butyl cyclopent-3-en-1-ylcarbamate | tert-butyl cyclopent-3-ene-1-carboxylate |
| Trivial/Colloquial Name | N-1-Boc-amino-3-cyclopentene | 4-Boc-1-cyclopentene |
| CAS Registry Number | 193751-54-1 | 84694-13-3 |
| Molecular Formula | C10H17NO2 | C10H16O2 |
| Molecular Weight ( g/mol ) | 183.25 | 168.23 |
| XLogP3 (Lipophilicity) | 2.1 | 2.5 (Estimated) |
| Principal Functional Group | Carbamate (Amine derivative) | Ester (Carboxylic acid derivative) |
Synthetic Methodologies and Experimental Workflows
To ensure scientific integrity and reproducibility, the synthesis of the N-linked carbamate derivative (tert-butyl cyclopent-3-en-1-ylcarbamate) is detailed below. This protocol is designed as a self-validating system , incorporating specific visual and chemical checkpoints to confirm reaction progression.
Mechanistic Rationale & Causality
-
Triethylamine (Et3N): Acts as a non-nucleophilic base to deprotonate the ammonium salt of the starting material. This liberates the free, nucleophilic amine required for the reaction.
-
Dichloromethane (DCM): An aprotic solvent explicitly chosen to prevent the competitive solvolysis (hydrolysis) of the highly electrophilic Boc2O reagent, thereby maximizing atom economy.
-
Temperature Control (0 °C to RT): The initial electrophilic addition is highly exothermic and releases CO2 gas. Cooling the system to 0 °C prevents the thermal degradation of Boc2O and minimizes the formation of unwanted isocyanate or urea byproducts.
Step-by-Step Protocol: Synthesis of tert-butyl cyclopent-3-en-1-ylcarbamate
-
Preparation: Suspend cyclopent-3-en-1-amine hydrochloride (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M) under an inert argon atmosphere.
-
Base Addition & Validation: Cool the suspension to 0 °C using an ice-water bath. Add Et3N (2.5 equiv, 25 mmol) dropwise over 10 minutes.
-
Self-Validation Checkpoint 1: The heterogeneous suspension will become a clear, homogeneous solution, visually confirming the liberation of the free amine base.
-
-
Electrophile Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) (1.1 equiv, 11 mmol) in DCM.
-
Self-Validation Checkpoint 2: Monitor for the active evolution of gas (effervescence). The release of CO2 is an immediate, visual confirmation that the electrophilic trapping is actively occurring.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
-
Self-Validation Checkpoint 3: Monitor reaction completion via TLC (Hexanes/EtOAc, 4:1). The consumption of the ninhydrin-active starting material (primary amine) and the appearance of a UV-active/ninhydrin-negative spot confirms conversion to the protected carbamate.
-
-
Quenching and Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL) to neutralize excess base. Separate the organic layer and extract the aqueous layer with DCM (2 × 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the target compound in >90% yield.
Step-by-step synthetic workflow for the preparation of N-Boc-protected cyclopentenes.
Conclusion
The rigorous application of IUPAC nomenclature eliminates the ambiguity associated with colloquial laboratory shorthands like "4-Boc-1-cyclopentene." By properly identifying the principal functional group and applying seniority rules, researchers can accurately distinguish between the N-linked carbamate and the O-linked ester. This precision is critical for reproducible synthetic methodologies, regulatory documentation, and accurate structural database querying in modern drug discovery.
References[1] PubChem. "N-1-Boc-Amino-3-cyclopentene | C10H17NO2 | CID 2756764". National Center for Biotechnology Information (NIH). Available at:https://pubchem.ncbi.nlm.nih.gov/compound/2756764[2] PubChem. "Tert-butyl cyclopent-3-ene-1-carboxylate | C10H16O2 | CID 13603099". National Center for Biotechnology Information (NIH). Available at:https://pubchem.ncbi.nlm.nih.gov/compound/13603099[3] EPA CompTox Chemicals Dashboard. "N-1-Boc-Amino-3-cyclopentene Properties (DTXSID60373520)". United States Environmental Protection Agency (EPA). Available at:https://comptox.epa.gov/dashboard/chemical/details/DTXSID60373520
Sources
Technical Whitepaper & Safety Data Guide: N-Boc-cyclopent-3-en-1-amine in Advanced Drug Discovery
Executive Summary & Nomenclature Clarification
In medicinal chemistry and literature, the compound queried as "N-Boc-cyclopenten-4-amine" is formally recognized by IUPAC nomenclature as tert-butyl (cyclopent-3-en-1-yl)carbamate (CAS: 193751-54-1)[1]. The "4-amine" designation is a non-standard numbering artifact; chemically, the amine is designated at position 1, placing the symmetrical alkene at position 3[2].
This molecule is a highly versatile, nitrogen-containing organic building block[3]. It combines the orthogonal reactivity of an isolated cyclopentene double bond with the extreme steric and electronic stability of a Boc (tert-butoxycarbonyl) protected amine[3]. This dual-nature makes it a critical precursor in the synthesis of chiral heterocycles, peptidomimetics, and complex active pharmaceutical ingredients (APIs), including myeloperoxidase (MPO) inhibitors[3][4].
Physicochemical Profiling & Structural Causality
The physical properties of N-Boc-cyclopent-3-en-1-amine directly dictate its handling requirements and reactivity profile. The bulky tert-butyl group shields the nitrogen lone pair, preventing unwanted nucleophilic attacks or oxidation during multi-step syntheses[3].
| Property | Value | Scientific Implication |
| CAS Number | 193751-54-1[1] | Primary identifier for inventory and regulatory compliance. |
| Molecular Formula | C₁₀H₁₇NO₂[2] | Defines the stoichiometric mass for reaction equivalents. |
| Molecular Weight | 183.25 g/mol [2] | Used for precise molarity calculations in scale-up. |
| LogP (Predicted) | ~2.1[2] | Indicates moderate lipophilicity, allowing solubility in organic solvents (DCM, EtOAc) but facilitating rapid dermal penetration. |
| Physical State | Solid / Viscous Liquid[1][3] | Often presents as a low-melting solid; requires ambient storage away from heat to prevent phase changes. |
Toxicological Assessment & Hazard Causality (Core SDS)
As a Senior Application Scientist, it is critical to understand why a chemical is hazardous, rather than just memorizing the pictograms. N-Boc-cyclopent-3-en-1-amine is classified under several GHS hazard statements[1][2]:
-
H302 (Harmful if swallowed): The carbamate linkage can undergo acid-catalyzed hydrolysis in the gastric environment, releasing cyclopent-3-en-1-amine and tert-butanol, which induce systemic toxicity[1].
-
H315 & H319 (Causes skin/serious eye irritation): The compound's LogP of 2.1 allows it to rapidly partition into the lipid bilayers of the stratum corneum and ocular membranes[2]. Once partitioned, the localized concentration disrupts cellular osmotic balance, triggering an inflammatory cascade.
-
H335 (May cause respiratory irritation): Volatilization or inhalation of fine particulates interacts with the moist mucosal lining of the respiratory tract, causing localized irritation[1][2].
Emergency Response Workflow
Diagram 1: Step-by-step emergency response and hazard mitigation workflow.
Synthetic Utility in Drug Development
In drug discovery, the Boc group provides essential orthogonal protection. This allows the internal alkene to be heavily functionalized without the amine interfering. For example, in the synthesis of Triazolopyridine inhibitors targeting myeloperoxidase (MPO)—enzymes implicated in atherosclerosis and heart failure—the cyclopentene ring undergoes critical transformations[4].
A standard transformation is the epoxidation of the double bond using m-CPBA (meta-chloroperoxybenzoic acid)[4].
-
Causality: m-CPBA acts as an electrophilic oxidant. The electron-rich alkene attacks the peroxy oxygen, forming an epoxide. The Boc group is entirely stable to these mildly acidic, oxidative conditions, ensuring the amine remains protected for later-stage coupling[3][4].
Diagram 2: Logical synthetic pathway from protected precursor to functionalized API.
Self-Validating Experimental Protocol: Safe Boc Deprotection
To utilize the amine in subsequent peptide coupling or API synthesis, the Boc group must be removed. The following protocol is designed as a self-validating system, ensuring that researchers can visually and chemically confirm the success of the deprotection while mitigating side reactions.
Reagents Required:
-
N-Boc-cyclopent-3-en-1-amine (1.0 eq)
-
Dichloromethane (DCM, Anhydrous)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIPS) - Cation Scavenger
Step-by-Step Methodology & Causality:
-
Matrix Solubilization: Dissolve N-Boc-cyclopent-3-en-1-amine in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.
-
Causality: DCM acts as a non-nucleophilic, polar aprotic solvent that fully solubilizes the starting material without participating in the acidic cleavage.
-
-
Scavenger Addition: Add 2.0 equivalents of TIPS to the stirring solution.
-
Causality: The cleavage of the Boc group generates a highly reactive tert-butyl carbocation. Because the molecule contains an electron-rich alkene, the carbocation could erroneously alkylate the double bond. TIPS acts as a hydride donor, instantly quenching the tert-butyl cation into harmless isobutane gas.
-
-
Acidic Cleavage: Cool the reaction to 0°C and add TFA dropwise until a 1:1 (v/v) ratio of DCM:TFA is achieved. Allow to warm to room temperature and stir for 2 hours.
-
Causality: The low temperature controls the exothermic protonation. TFA provides the precise pKa required to protonate the carbamate oxygen, driving the elimination of CO₂ and the tert-butyl cation.
-
-
Self-Validation (TLC & Ninhydrin): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 10% MeOH in DCM. Dip the plate in Ninhydrin stain and heat.
-
Validation Logic: The starting material (Boc-protected) will not stain. The successful formation of the free primary amine will react with Ninhydrin to form a vivid "Ruhemann's purple" spot. If purple is absent, the reaction has failed or stalled.
-
-
Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Triturate the resulting crude oil with ice-cold diethyl ether.
-
Causality: The resulting product is a highly polar TFA-salt (cyclopent-3-en-1-amine trifluoroacetate). It is insoluble in cold ether, causing it to instantly precipitate as a white solid, leaving organic impurities in the supernatant.
-
References
-
PubChem - N-1-Boc-Amino-3-cyclopentene | C10H17NO2 - PubChem Compound Summary. National Center for Biotechnology Information. Available at:[Link]
-
Natural Micron Pharm Tech - N-1-Boc-amino-3-cyclopentene: Applications in Peptide and Amino Compound Synthesis. Available at: [Link]
- Google Patents (WO2017160632A1) - Triazolopyridine inhibitors of myeloperoxidase. AstraZeneca AB.
Sources
- 1. tert-Butyl cyclopent-3-en-1-ylcarbamate | 193751-54-1 [sigmaaldrich.com]
- 2. N-1-Boc-Amino-3-cyclopentene | C10H17NO2 | CID 2756764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-1-Boc-amino-3-cyclopentene - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. WO2017160632A1 - Triazolopyridine inhibitors of myeloperoxidase - Google Patents [patents.google.com]
Methodological & Application
Mitsunobu reaction conditions for N-Boc-cyclopent-3-en-1-amine synthesis
Application Note: Advanced Mitsunobu Protocols for the Synthesis of N-Boc-cyclopent-3-en-1-amine
Strategic Context
Cycloolefin amines, particularly cyclopent-3-en-1-amines, are highly valued privileged building blocks in modern medicinal chemistry[1]. Their conformationally restricted framework provides unique spatial geometry for pharmacophore presentation, making them excellent bioisosteres for saturated rings and linear alkyl amines. Converting the readily available starting material, cyclopent-3-en-1-ol, into N-Boc-cyclopent-3-en-1-amine requires a mild, high-yielding amination strategy.
Mechanistic Causality & Nucleophile Selection (E-E-A-T)
The is the premier method for converting secondary alcohols into amines with complete inversion of stereochemistry[2]. While cyclopent-3-en-1-ol is a meso compound (achiral), the mechanistic rigor of the Mitsunobu sequence ensures that any substituted derivatives will undergo predictable
The reaction relies on the activation of triphenylphosphine (PPh
Why Di-tert-butyl imidodicarbonate (HN(Boc)
Quantitative Comparison of Mitsunobu Nucleophiles
| Nucleophile | pKa | Reaction Intermediate | Downstream Processing | Efficiency & Safety Profile |
| Di-tert-butyl imidodicarbonate (HN(Boc) | ~8.2 | N,N-di-Boc Amine | Global deprotection (TFA) followed by Mono-Boc protection | High : Avoids harsh reagents; highly crystalline intermediates simplify purification. |
| Phthalimide | ~8.3 | Phthalimide Adduct | Ing-Manske procedure (Hydrazine reflux) followed by Boc | Moderate : Hydrazine is toxic and can cause side reactions with sensitive functional groups. |
| Diphenylphosphoryl azide (DPPA) | N/A | Alkyl Azide | Staudinger Reduction (PPh | High : Excellent yields, but azides present severe explosive hazards on scale-up. |
Pathway Visualizations
Mechanistic workflow of the Mitsunobu reaction yielding N-Boc-cyclopent-3-en-1-amine.
Strategic comparison of Mitsunobu nucleophiles for synthesizing N-Boc-protected amines.
Self-Validating Experimental Protocols
Protocol A: Synthesis of N,N-di-Boc-cyclopent-3-en-1-amine
Causality Note: DIAD is preferred over DEAD as it is a liquid at room temperature and presents a lower explosive risk. Dropwise addition of DIAD is critical to prevent the premature consumption of the betaine intermediate by the nucleophile before alcohol activation occurs.
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask under an argon atmosphere, add cyclopent-3-en-1-ol (841 mg, 10.0 mmol, 1.0 eq), di-tert-butyl imidodicarbonate (2.39 g, 11.0 mmol, 1.1 eq), and triphenylphosphine (3.15 g, 12.0 mmol, 1.2 eq).
-
Solvation: Dissolve the mixture in anhydrous THF (30 mL) and cool the flask to 0 °C using an ice-water bath.
-
Activation: Slowly add DIAD (2.43 g, 12.0 mmol, 1.2 eq) dropwise over 30 minutes. The solution will typically turn pale yellow.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2; the highly lipophilic N,N-di-Boc product will elute near the solvent front).
-
Self-Validating Workup (TPPO Removal): Concentrate the reaction mixture in vacuo. To the crude viscous oil, add a cold mixture of Hexanes/Diethyl Ether (1:1, 20 mL) and triturate vigorously. Triphenylphosphine oxide (TPPO) will precipitate as a white solid. Filter the suspension through a Celite pad and concentrate the filtrate. This physical separation validates the removal of the primary reaction byproduct prior to chromatography.
-
Purification: Purify the concentrated filtrate via silica gel flash chromatography (gradient: 0% to 10% EtOAc in Hexanes) to afford N,N-di-Boc-cyclopent-3-en-1-amine as a white crystalline solid.
Protocol B: Global Deprotection and Selective Mono-Protection
Causality Note: Direct mono-deprotection of N,N-di-Boc amines can lead to statistical mixtures of mono-Boc, di-Boc, and free amine. A global deprotection followed by controlled mono-protection is a foolproof, self-validating system for scale-up.
-
Global Deprotection: Dissolve N,N-di-Boc-cyclopent-3-en-1-amine (2.83 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 15 mL). Add trifluoroacetic acid (TFA, 15 mL) in one portion. Stir at room temperature for 2 hours. Gas evolution (CO
and isobutylene) will be observed. -
Concentration: Concentrate the mixture in vacuo. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA, yielding cyclopent-3-en-1-amine trifluoroacetate salt as a crude oil.
-
Mono-Protection Setup: Redissolve the crude salt in DCM (30 mL) and cool to 0 °C. Add triethylamine (Et
N, 4.2 mL, 30.0 mmol, 3.0 eq) to neutralize the TFA salt and establish a basic environment. -
Boc Addition: Add di-tert-butyl dicarbonate (Boc
O, 2.29 g, 10.5 mmol, 1.05 eq) portion-wise. Stir the mixture at room temperature for 4 hours. -
Workup: Wash the organic layer sequentially with 1M aqueous citric acid (20 mL) to remove unreacted free amine, saturated aqueous NaHCO
(20 mL), and brine (20 mL). Dry over anhydrous Na SO , filter, and concentrate in vacuo to yield pure N-Boc-cyclopent-3-en-1-amine.
References
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
-
Koppel, I., Koppel, J., Degerbeck, F., Grehn, L., & Ragnarsson, U. (1991). Synthesis of N-Boc protected amines via Mitsunobu reaction. The Journal of Organic Chemistry, 56(25), 7129–7130.
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
-
Xia, Z., et al. (2024). Pathways to Biorenewable Circularity in Crosslinked Cycloolefin Resins. ChemRxiv.
Sources
Application Notes and Protocols: Utilizing 4-Boc-aminocyclopentene as a Conformational Scaffold in Modern Peptide Synthesis
Introduction: The Quest for Conformational Constraint in Peptide Therapeutics
Linear peptides, despite their therapeutic potential, often face significant hurdles in drug development due to their inherent conformational flexibility. This flexibility can lead to reduced binding affinity for their biological targets and increased susceptibility to proteolytic degradation, limiting their bioavailability and in vivo efficacy. To overcome these challenges, medicinal chemists have increasingly turned to strategies that introduce conformational rigidity into the peptide backbone. The use of molecular scaffolds to create cyclic or constrained peptidomimetics has emerged as a powerful approach to pre-organize the peptide into a bioactive conformation, thereby enhancing its stability and target-binding properties.[1][2]
Among the diverse array of scaffolds, (1S,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-en-1-carboxylic acid, commonly referred to as 4-Boc-aminocyclopentene, presents a unique and advantageous building block. Its rigid, non-planar structure serves as a proline bioisostere, effectively inducing specific turns and restricting the conformational freedom of the peptide chain.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, applications, and detailed protocols for incorporating the 4-Boc-aminocyclopentene scaffold into peptide sequences using solid-phase peptide synthesis (SPPS).
The 4-Boc-Aminocyclopentene Scaffold: A Structural and Strategic Overview
The 4-Boc-aminocyclopentene scaffold is a bifunctional molecule featuring a carboxylic acid for peptide bond formation and a Boc-protected amine. The cyclopentene ring introduces a significant conformational bias, influencing the local and global structure of the resulting peptidomimetic.
Key Advantages:
-
Conformational Rigidity: The five-membered ring structure significantly limits the rotational freedom of the peptide backbone, helping to lock the peptide into a desired three-dimensional structure.[1][3]
-
Enhanced Stability: By mimicking a turn structure and reducing flexibility, peptides incorporating this scaffold often exhibit increased resistance to enzymatic degradation.
-
Improved Target Affinity: Pre-organization of the peptide into a bioactive conformation can lead to a lower entropic penalty upon binding to its target, resulting in higher affinity and selectivity.
-
Chemical Versatility: The double bond in the cyclopentene ring offers a site for further chemical modification, allowing for the introduction of additional functionalities or the creation of more complex, multicyclic structures.
Structural Properties of 4-Boc-aminocyclopentene:
| Property | Value | Reference |
| IUPAC Name | (1S,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-en-1-carboxylic acid | |
| Molecular Formula | C11H17NO4 | |
| Molecular Weight | 227.26 g/mol | |
| Appearance | White to off-white solid | |
| Chirality | (1S, 4R) |
Experimental Protocols: Solid-Phase Synthesis and Incorporation
The incorporation of 4-Boc-aminocyclopentene into a growing peptide chain is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS). However, due to the steric hindrance of the cyclic scaffold, optimization of coupling conditions is crucial for achieving high yields and purity.
Workflow for Peptide Synthesis Incorporating the Scaffold
Caption: Workflow for Fmoc-SPPS incorporating the 4-Boc-aminocyclopentene scaffold.
Protocol 1: Coupling of 4-Boc-aminocyclopentene to a Resin-Bound Peptide
This protocol assumes the synthesis is being performed on a 0.1 mmol scale using a standard Fmoc-SPPS methodology.
Materials:
-
Peptide-resin with a free N-terminal amine
-
4-Boc-aminocyclopentene (3 equivalents, 0.3 mmol, 68.2 mg)
-
HATU (2.9 equivalents, 0.29 mmol, 110.3 mg)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents, 0.6 mmol, 105 µL)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (with the N-terminal Fmoc group removed) in DMF for at least 30 minutes.
-
Drain the DMF from the reaction vessel.
-
-
Activation of 4-Boc-aminocyclopentene:
-
In a separate vial, dissolve 4-Boc-aminocyclopentene and HATU in anhydrous DMF (approx. 2 mL).
-
Add DIEA to the solution and allow it to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the pre-activated scaffold solution to the drained peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of the scaffold, a longer coupling time compared to standard amino acids is recommended.[3]
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling.
-
If the Kaiser test is positive (beads turn blue), the coupling is incomplete. The coupling step can be repeated with a fresh solution of activated scaffold.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the next step in the synthesis, which would be the deprotection of the Fmoc group of the previously coupled amino acid (if the scaffold is not the N-terminal residue) followed by the coupling of the next Fmoc-amino acid.
-
Causality Behind Experimental Choices:
-
Coupling Reagent (HATU): For sterically demanding couplings, onium salt-based reagents like HATU are generally more effective than standard carbodiimides.[3][4] HATU forms a highly reactive OAt-active ester, which promotes faster and more efficient acylation of the sterically hindered N-terminal amine of the growing peptide chain.[3]
-
Base (DIEA): DIEA is a non-nucleophilic base used to neutralize the protonated N-terminal amine and to facilitate the activation of the carboxylic acid by HATU. An excess is used to ensure the reaction medium remains basic.
-
Extended Coupling Time: The rigid and bulky nature of the cyclopentene ring can slow down the reaction kinetics. An extended coupling time of 2-4 hours is often necessary to ensure the reaction goes to completion.
Protocol 2: Cleavage and Final Deprotection
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Preparation:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Stir the slurry at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the Boc group from the scaffold and other acid-labile side-chain protecting groups.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using LC-MS and/or MALDI-TOF mass spectrometry.
-
Characterization and Expected Outcomes
Peptides incorporating the 4-Boc-aminocyclopentene scaffold are expected to exhibit distinct characteristics.
Expected Analytical Data:
| Analysis Technique | Expected Outcome |
| LC-MS | A major peak in the chromatogram corresponding to the calculated mass of the target peptide. |
| RP-HPLC | A single, sharp peak for the purified peptide, indicating high purity. |
| NMR Spectroscopy | Characteristic signals for the cyclopentene ring protons and carbons, which can be used to confirm successful incorporation and to perform conformational analysis. |
Conformational Impact:
The cyclopentene ring is expected to induce a well-defined turn structure. Computational modeling and 2D NMR techniques like NOESY can be employed to elucidate the precise three-dimensional structure of the resulting peptidomimetic. The cyclopentene ring often acts as a proline bioisostere, and its incorporation can lead to the formation of pseudo-cyclic motifs through intramolecular hydrogen bonding.[1][3]
Applications in Drug Discovery and Beyond
The use of 4-Boc-aminocyclopentene as a scaffold is a versatile strategy applicable to a wide range of peptide-based research and development.
-
Stabilization of Bioactive Conformations: This scaffold can be used to mimic and stabilize β-turns or other secondary structures that are crucial for the biological activity of a peptide.
-
Development of Protease Inhibitors: By constraining the peptide backbone, the scaffold can enhance the binding of the peptide to the active site of a protease, leading to more potent and selective inhibitors.
-
Probing Peptide-Protein Interactions: Rigid peptidomimetics are valuable tools for studying the structural requirements of peptide-protein interactions.
-
Improving Pharmacokinetic Properties: The enhanced proteolytic stability imparted by the scaffold can lead to a longer in vivo half-life and improved oral bioavailability of peptide drugs.
Conclusion
The 4-Boc-aminocyclopentene scaffold is a powerful tool for the design and synthesis of conformationally constrained peptides. Its incorporation via Fmoc-SPPS, while requiring optimized coupling conditions, is a straightforward process that can lead to peptidomimetics with enhanced stability, target affinity, and therapeutic potential. The protocols and insights provided in this application note are intended to equip researchers with the necessary knowledge to successfully utilize this valuable building block in their peptide synthesis endeavors.
References
-
An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. R. Soc. Open Sci.2024 , 11, 240962. [Link]
-
An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. J. Chem. Res.2021 , 46, 174751982110477. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. ARKIVOC2005 , (iv), 113-137. [Link]
-
Grafting aminocyclopentane carboxylic acids onto the RGD tripeptide sequence generates low nanomolar alphaVbeta3/alphaVbeta5 integrin dual binders. J. Med. Chem.2005 , 48, 7675-7687. [Link]
-
Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Molecules2018 , 23, 2935. [Link]
Sources
Application Note: High-Efficiency Synthesis of Peramivir Intermediates via 4-Boc-aminocyclopentene
[1]
Executive Summary
Peramivir (Rapivab®) is a potent neuraminidase inhibitor characterized by a polysubstituted cyclopentane core requiring precise stereochemical control. This application note details the synthesis of critical Peramivir intermediates utilizing 4-Boc-aminocyclopentene (specifically methyl (1S,4R)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate) as the divergent scaffold.[1]
Unlike linear syntheses, this route leverages the cyclopentene double bond for a stereoselective 1,3-dipolar cycloaddition , simultaneously installing the hydrophobic side chain and establishing the necessary chiral centers. This guide provides optimized protocols for the cycloaddition, reductive ring opening, and guanidinylation steps, designed for reproducibility and scalability in pharmaceutical development.[1]
Retrosynthetic Logic & Strategy
The synthesis relies on the "Vince Lactam" strategy, where the chirality of the starting material directs the stereochemical outcome of subsequent additions.[1]
Strategic Disconnection
The Peramivir core is disassembled into three key components:
-
The Cyclopentane Scaffold: Derived from 4-Boc-aminocyclopentene.[1]
-
The Hydrophobic Side Chain: Introduced via a nitrile oxide generated from 2-ethylbutyraldehyde oxime.
-
The Guanidine Moiety: Installed via nucleophilic substitution after amine deprotection.[1]
Mechanistic Pathway (DOT Visualization)[1]
Figure 1: Retrosynthetic disassembly of Peramivir revealing the central role of the isoxazolidine intermediate formed from 4-Boc-aminocyclopentene.[1]
Detailed Experimental Protocols
Phase 1: The Stereoselective 1,3-Dipolar Cycloaddition
This is the critical process step.[1] The reaction involves the in situ generation of a nitrile oxide from an oxime, which undergoes a [3+2] cycloaddition with the cyclopentene double bond.
Reagents:
-
Substrate: Methyl (1S,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate (1.0 equiv)
-
Dipole Precursor: 2-Ethylbutyraldehyde oxime (3.0 equiv)
-
Oxidant: Sodium Hypochlorite (NaOCl, ~10-13% active chlorine) or Chloramine-T
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]
-
Base: Triethylamine (catalytic, if using chlorination reagents)[1]
Protocol:
-
Preparation: Charge the reaction vessel with the 4-Boc-aminocyclopentene substrate dissolved in EtOAc (10 volumes). Cool the solution to 0–5 °C.
-
Oxime Addition: Add 2-ethylbutyraldehyde oxime (3.0 equiv) to the vessel.
-
Controlled Oxidation (Exotherm Risk): Slowly add the NaOCl solution dropwise over 60–90 minutes.
-
Critical Parameter: Maintain internal temperature < 10 °C. The formation of the nitrile oxide is exothermic.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours. Monitor by HPLC/TLC for the disappearance of the alkene.
-
Work-up: Quench with saturated aqueous sodium thiosulfate to destroy excess oxidant. Separate phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2][3]
-
Purification: Crystallize from heptane/EtOAc to obtain the bicyclic isoxazolidine intermediate.
Yield Target: 65–75% Key Insight: The bulky Boc group on the cyclopentene directs the nitrile oxide attack to the anti face, ensuring the correct stereochemistry (3R,4R) for the Peramivir core.[1]
Phase 2: Reductive Ring Opening & Acetylation
The isoxazolidine ring is cleaved to reveal the amino alcohol, followed by selective acetylation.[1]
Protocol:
-
Hydrogenation: Dissolve the isoxazolidine intermediate in Methanol/THF (1:1). Add 10 wt% Pd/C catalyst (50% wet).
-
Conditions: Hydrogenate at 3–5 bar (45–75 psi) H₂ pressure at 40 °C for 8 hours.
-
Note: The N-O bond cleavage is sensitive to pH; adding a catalytic amount of acetic acid can accelerate the reaction.
-
-
Acetylation: Filter the catalyst. To the filtrate containing the free amine, add Acetic Anhydride (1.1 equiv) and Triethylamine (1.2 equiv). Stir at 20 °C for 2 hours.
-
Isolation: Concentrate solvent, redissolve in DCM, wash with NaHCO₃, and crystallize.
Phase 3: Guanidinylation (The Final Functionalization)
Transforming the Boc-protected amine into the guanidine group.[1]
Protocol:
-
Boc Deprotection: Treat the acetylated intermediate with Trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0 °C to remove the Boc group.[1] Concentrate to dryness.[3]
-
Guanidinylation: Dissolve the resulting amine salt in DMF. Add N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (1.1 equiv) and Diisopropylethylamine (DIPEA, 3.0 equiv).
-
Why this reagent? It avoids the use of toxic mercury salts often found in older thiourea-based protocols.[1]
-
-
Reaction: Stir at room temperature for 16–24 hours.
-
Hydrolysis (Final Step): Treat the protected guanidine ester with 1N NaOH (aq) to hydrolyze the methyl ester and remove remaining Boc groups (if using global deprotection conditions).[1] Adjust pH to 5–6 to precipitate Peramivir zwitterion.
Critical Process Parameters (CPPs) & Data Summary
| Parameter | Range | Impact on Quality |
| NaOCl Addition Rate | 60–90 min | Fast addition causes nitrile oxide dimerization (furoxan byproduct), lowering yield.[1] |
| Rxn Temperature (Step 1) | < 10 °C | Higher temps degrade the stereoselectivity of the cycloaddition. |
| H₂ Pressure (Step 2) | 3–5 bar | Insufficient pressure leads to incomplete N-O cleavage; too high may reduce the double bond if not careful (though ring is saturated here). |
| Stoichiometry (Oxime) | 2.5 – 3.0 equiv | Excess oxime is required because the nitrile oxide intermediate is unstable and prone to dimerization. |
Process Workflow Visualization
Figure 2: Sequential workflow for the conversion of 4-Boc-aminocyclopentene to Peramivir.
Troubleshooting & Optimization
Issue: Low Diastereoselectivity in Cycloaddition
-
Cause: Reaction temperature too high or lack of steric bulk on the amino-protecting group.
-
Solution: Ensure the starting material is the Boc -protected amine (not free amine).[1] The bulky Boc group is essential for directing the nitrile oxide to the anti face. Maintain temperature strictly below 10 °C during oxidant addition.
Issue: Incomplete Isoxazolidine Reduction
-
Cause: Catalyst poisoning or insufficient hydrogen mass transfer.
-
Solution: Use a high surface area Pd/C (e.g., 10% loading). Ensure vigorous stirring to maximize gas-liquid transfer. Addition of a Lewis acid promoter (e.g., NiCl₂ with NaBH₄) is an alternative if catalytic hydrogenation stalls [1].
Issue: Dimer Formation (Furoxan)[1]
-
Cause: High local concentration of nitrile oxide.
-
Solution: This is a side reaction of the oxime. Increase the dilution of the reaction mixture or slow down the addition of the oxidant (NaOCl) to keep the instantaneous concentration of nitrile oxide low.
References
-
Mineno, T., & Miller, M. J. (2003).[1] Stereoselective synthesis of the neuraminidase inhibitor peramivir (BCX-1812).[4] The Journal of Organic Chemistry, 68(17), 6591-6596.[1]
-
Babu, Y. S., et al. (2000).[1] BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor. Journal of Medicinal Chemistry, 43(19), 3482-3486.[1]
-
Jia, Y., et al. (2012).[1] An Improved and Convenient Synthesis of Peramivir.[3][5] Synthetic Communications, 42(23), 3467-3474.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. CN100432047C - A kind of synthetic method of anti-influenza and avian influenza virus drug Peramivir - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of Chiral 4-Boc-aminocyclopent-2-ene-1-carboxylic Acid
[1]
Abstract & Scope
This guide provides a high-fidelity protocol for synthesizing (1S,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid (CAS: 151907-79-8).[1] Unlike low-yielding allylic substitution routes, this method utilizes the atom-economic Vince Lactam pathway.[1] The protocol focuses on the specific (1S,4R) enantiomer, the requisite configuration for downstream antiviral synthesis (e.g., Peramivir).[1]
Key Performance Indicators:
Scientific Foundation & Retrosynthesis[1]
The "Vince Lactam" Advantage
The target molecule contains a cis-1,4-substitution pattern on a cyclopentene ring.[1] Constructing this via linear synthesis (e.g., Pd-catalyzed Trost alkylation) often results in diastereomeric mixtures or requires expensive chiral ligands.[1]
The Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) offers a superior starting point because the cis-stereochemistry is "locked" into the bicyclic framework.[1] Opening the lactam ring preserves this relative stereochemistry, transforming the bridgehead carbons into the C1 and C4 centers of the cyclopentene product.
Stereochemical Mapping (The "Numbering Flip")
A common point of confusion is the descriptor change from (1R,4S) to (1S,4R) during synthesis.[1] This is an artifact of IUPAC numbering priorities, not a chemical inversion.
-
Transformation: Hydrolysis breaks the N-C3 bond.[1]
-
Result: The cis relationship is maintained, yielding the (1S,4R) acid.
Reaction Pathway Diagram[1]
Caption: Stereospecific ring-opening sequence preserving cis-geometry.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[1][3][4][5][6] | Equiv.[1][7][8][9] | Role |
| (-)-Vince Lactam | 79200-56-9 | 1.0 | Chiral Scaffold |
| Hydrochloric Acid (2M) | 7647-01-0 | ~10.0 | Hydrolysis Agent |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 1.2 | Protecting Group |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 4.0 | Base / pH Control |
| 1,4-Dioxane | 123-91-1 | Solvent | Co-solvent |
Step-by-Step Methodology
Step 1: Hydrolytic Ring Opening
Objective: Cleave the amide bond to generate the amino acid hydrochloride salt.
-
Setup: Charge a round-bottom flask with (-)-Vince Lactam (5.0 g, 45.8 mmol).
-
Acid Addition: Add 2M aqueous HCl (23 mL, 46 mmol). Note: A slight excess of acid ensures complete protonation of the amine.
-
Reaction: Heat the mixture to 80°C with magnetic stirring. Maintain this temperature for 2 hours .
-
Checkpoint: The solution should become clear. TLC (or LCMS) can confirm the disappearance of the lactam.[1]
-
-
Workup: Cool the reaction to room temperature. Concentrate the solution to dryness under reduced pressure (Rotovap at 50°C).
-
Result: A crude off-white solid comprising the amino acid hydrochloride salt.[1]
-
Action: Dry this solid in a vacuum oven at 60°C for 2 hours to remove residual water/HCl.
-
Step 2: N-Boc Protection
Objective: Selectively protect the amine to render the molecule lipophilic and stable.[1]
-
Solubilization: Dissolve the crude hydrochloride salt from Step 1 in water (20 mL) and 1,4-dioxane (20 mL).
-
Basification: Cool the mixture to 0°C (ice bath). Slowly add NaOH (or Diisopropylethylamine, DIEA) to adjust pH to ~9–10.[1]
-
Boc Addition: Add a solution of Boc₂O (11.0 g, 50.4 mmol) dissolved in a minimal amount of dioxane dropwise.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature . Stir for 18 hours .
-
Workup:
-
Concentrate under reduced pressure to remove dioxane (approx. 50% volume reduction).[1]
-
Wash the remaining aqueous layer with Ethyl Acetate (EtOAc) (2 x 20 mL) to remove unreacted Boc₂O and non-acidic impurities.[1] Discard the organic wash.[1]
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH 2–3 using 1M HCl. Caution: CO₂ evolution may occur.[1]
-
Extraction: Extract the acidic aqueous layer with EtOAc (3 x 50 mL).[1]
-
-
Isolation: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄ . Filter and concentrate to dryness.[1]
-
Purification: The crude oil often crystallizes upon standing.[1] If necessary, purify via silica gel chromatography (Gradient: 0
5% Methanol in Dichloromethane or 50% EtOAc/Heptane).[1]
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | >98.0% | HPLC (C18, ACN/H2O) |
| Mass Spec | m/z 226 [M-H]⁻ | LC-MS (ESI Negative) |
| Melting Point | 151–153 °C | Capillary Method |
| Optical Rotation | Polarimetry |
NMR Validation (Representative Data):
-
¹H NMR (400 MHz, DMSO-d₆):
12.2 (br s, 1H, COOH), 6.85 (d, 1H, NH), 5.85 (m, 1H, =CH), 5.75 (m, 1H, =CH), 4.45 (m, 1H, CH-N), 3.45 (m, 1H, CH-COOH), 2.40 (m, 1H, CH₂), 1.75 (m, 1H, CH₂), 1.38 (s, 9H, Boc).[1] -
Note: The alkene protons (5.7–5.9 ppm) and the distinct Boc singlet (1.4 ppm) are diagnostic.[1]
Troubleshooting & Critical Parameters
Common Pitfalls
-
Incomplete Hydrolysis: If the lactam is not fully opened in Step 1, the yield will drop significantly. Ensure the temperature reaches 80°C and is held for the full duration.
-
pH Drift during Protection: The Boc reaction releases acid.[1] If using NaOH, ensure the pH stays basic (>8) to scavenge protons, otherwise, the amine remains protonated and unreactive.
-
Product Loss in Workup: The product is a carboxylic acid.[1] It must be extracted from an acidic aqueous phase (pH ~2).[1] If the pH is neutral or basic, the product will remain in the water layer as a salt.
Safety Considerations
References
Sources
- 1. (1R,4S)-(+)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid | C11H17NO4 | CID 7019281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Peramivir synthesis - chemicalbook [chemicalbook.com]
- 5. (1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid | 298716-03-7 [sigmaaldrich.com]
- 6. (1S,4R)-(-)-4-(Boc-氨基)-2-环戊烯羧酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN100432047C - A kind of synthetic method of anti-influenza and avian influenza virus drug Peramivir - Google Patents [patents.google.com]
Application Notes and Protocols for the Scalable Synthesis of N-Boc-4-aminocyclopentene: A Key Pharmaceutical Intermediate
Introduction: The Strategic Importance of N-Boc-4-aminocyclopentene in Medicinal Chemistry
N-Boc-4-aminocyclopentene is a critical chiral building block in the synthesis of a wide array of pharmaceutical agents, most notably carbocyclic nucleoside analogues. These analogues, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, exhibit significant therapeutic potential, including potent antiviral (e.g., against HIV and influenza) and anticancer activities. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality provides stability and allows for selective transformations in multi-step synthetic sequences, making N-Boc-4-aminocyclopentene a highly valuable intermediate for drug discovery and development.[1]
This application note provides a comprehensive guide to a scalable and efficient synthesis of N-Boc-4-aminocyclopentene, starting from the readily available Vince lactam. The protocols detailed herein are designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial settings.
Strategic Approach: The Vince Lactam as a Chiral Precursor
A robust and scalable synthesis of enantiomerically pure N-Boc-4-aminocyclopentene is most effectively achieved through the strategic use of 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[2][3] This bicyclic lactam is an ideal starting material due to its rigid structure, which allows for high stereocontrol in subsequent reactions. The key transformation involves the hydrolytic ring-opening of the lactam to afford a 4-aminocyclopentene-1-carboxylic acid derivative, which can then be readily protected with a Boc group.[2]
The enantiomers of the Vince lactam are commercially available, or can be synthesized and resolved on a large scale, providing access to the desired enantiomer of the final product.[2]
dot```dot graph Synthesis_Strategy { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Vince_Lactam [label="Vince Lactam\n(2-Azabicyclo[2.2.1]hept-5-en-3-one)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ring_Opening [label="Hydrolytic Ring-Opening", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amino_Acid [label="4-Aminocyclopent-2-ene-1-carboxylic Acid"]; Boc_Protection [label="N-Boc Protection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="N-Boc-4-aminocyclopentene\n(Target Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Vince_Lactam -> Ring_Opening; Ring_Opening -> Amino_Acid; Amino_Acid -> Boc_Protection; Boc_Protection -> Final_Product; }
Caption: Workflow for the one-pot synthesis protocol.
Physicochemical and Analytical Data
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | Not widely reported, varies with purity |
| Boiling Point | Not available (likely decomposes) |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF, MeOH) [5] |
| CAS Number | 193751-54-1 [4] |
¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.75-5.65 (m, 2H), 4.80-4.70 (br s, 1H), 4.40-4.30 (m, 1H), 2.70-2.60 (m, 1H), 2.20-2.10 (m, 1H), 1.44 (s, 9H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 155.5, 134.8, 130.5, 79.2, 54.5, 42.1, 28.4.
Safety and Handling
-
Cyclopentadiene: Highly flammable and reactive. It dimerizes at room temperature and must be freshly prepared by cracking dicyclopentadiene before use. Handle in a well-ventilated fume hood.
-
Chlorosulfonyl isocyanate (CSI): Highly corrosive and moisture-sensitive. Reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Di-tert-butyl dicarbonate (Boc₂O): A skin and respiratory sensitizer. Avoid inhalation and skin contact. [6]* Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
Conclusion
The protocol outlined in this application note, utilizing the Vince lactam as a strategic starting material, provides a scalable and efficient route to N-Boc-4-aminocyclopentene. The one-pot hydrolysis and N-Boc protection procedure minimizes operational complexity and maximizes yield, making it an attractive method for the production of this key pharmaceutical intermediate. Adherence to the detailed experimental procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
- Grokipedia. Vince lactam.
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine.
- Sigma-Aldrich. Application Note – N-Boc protection.
-
Natural Micron Pharm Tech. N-1-Boc-amino-3-cyclopentene. Available at: [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Available at: [Link]
-
An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. (2022). Journal of Chemical Research. Available at: [Link]
-
Wikipedia. Vince lactam. Available at: [Link]
-
PubChem. N-1-Boc-Amino-3-cyclopentene. Available at: [Link]
-
Semantic Scholar. An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Available at: [Link]
-
Scribd. Application Note - N-Boc Protection. Available at: [Link]
-
NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
- Google Patents. Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
Sources
- 1. CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid - Google Patents [patents.google.com]
- 2. grokipedia.com [grokipedia.com]
- 3. 4-N-Boc-aminocyclohexanone CAS#: 179321-49-4 [m.chemicalbook.com]
- 4. N-1-Boc-Amino-3-cyclopentene | C10H17NO2 | CID 2756764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mitsunobu Reactions for 4-Boc-aminocyclopentene
Welcome to the Application Support Center. The Mitsunobu coupling of allylic alcohols—specifically 4-Boc-aminocyclopentene derivatives like (1S,4R)-N-Boc-4-amino-2-cyclopenten-1-ol—with heterocyclic nucleophiles is a critical transformation in the synthesis of carbocyclic nucleosides (e.g., aristeromycin and neplanocin A analogues).
Despite its versatility, this specific allylic system frequently presents severe challenges, including stalled conversions, competitive elimination pathways, and stereochemical scrambling. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to help you systematically diagnose and resolve these issues using mechanistically grounded, field-proven strategies.
Diagnostic Workflow
Before adjusting your protocol, use the decision tree below to identify the root cause of your reaction failure.
Caption: Diagnostic decision tree for troubleshooting 4-Boc-aminocyclopentene Mitsunobu couplings.
Frequently Asked Questions & Troubleshooting
Q1: My conversion is stalled at 20-30%, and the nucleophile isn't fully dissolving. How can I drive the reaction to completion?
Root Cause : Unprotected or mono-protected heterocyclic nucleophiles (e.g., adenine, 2-fluoroadenine) possess high lattice energies due to extensive intermolecular hydrogen bonding, resulting in poor solubility in standard Mitsunobu solvents like THF. Solution : Utilize bis-Boc protection on the exocyclic amines of your nucleophile. Research demonstrates that employing bis-Boc-protected nucleophiles dramatically increases solubility in THF. This transforms a sluggish <30% yield reaction into a highly efficient coupling, routinely achieving yields exceeding 85% at room temperature[1]. Furthermore, the electron-withdrawing nature of the bis-Boc group optimally lowers the pKa of the nucleophile, facilitating the crucial protonation of the betaine intermediate.
Q2: I am seeing a massive amount of elimination byproduct (cyclopentadiene derivatives) instead of my desired product. Why?
Root Cause : 4-Boc-aminocyclopentene is an allylic alcohol. The activated alkoxyphosphonium intermediate is highly susceptible to elimination (E2 or E1cb) if the nucleophilic attack is too slow. The hydrazide anion formed from DIAD/DEAD acts as a base; if it is not rapidly protonated by the nucleophile, it will abstract a proton from the cyclopentene ring, driving elimination. Solution :
-
Order of Addition : Pre-mix the alcohol, nucleophile, and PPh3 in THF at 0 °C, then add DIAD dropwise over 30 minutes. This keeps the steady-state concentration of the unprotonated betaine low.
-
Reagent Substitution : If elimination persists, switch to a milder azodicarboxylate like ADDP (1,1'-(Azodicarbonyl)dipiperidine) combined with tributylphosphine (PBu3). This alters the basicity and steric profile of the intermediate, favoring substitution over elimination.
Q3: The isolated product has partially lost its stereochemical integrity (lower ee% or diastereomeric ratio). Is this normal?
Root Cause : While the Mitsunobu reaction canonically proceeds via an SN2 mechanism with clean inversion, allylic substrates like 4-Boc-aminocyclopentene can spontaneously ionize into a resonance-stabilized allylic carbocation (SN1 pathway). This leads to retention or racemization. Solution : Minimize solvent polarity. Switch from pure THF to toluene or a THF/toluene (1:2) mixture. Non-polar solvents suppress the ionization of the alkoxyphosphonium intermediate, strongly enforcing the concerted SN2 inversion pathway.
Q4: How do I remove the triphenylphosphine oxide (TPPO) byproduct, which co-elutes with my product?
Root Cause : TPPO has a chromatographic polarity very similar to many protected carbocyclic nucleosides. Solution : Implement a cold precipitation protocol . After the reaction, concentrate the crude mixture in vacuo, resuspend the residue in minimal cold methyl tert-butyl ether (MTBE) or diethyl ether, and stir at 0 °C for 30 minutes. The bulk of the TPPO will precipitate and can be removed via filtration through a Celite pad before silica gel chromatography.
Mechanistic Pathway Analysis
Understanding the divergent pathways of the activated intermediate is critical for rational optimization. The diagram below illustrates how reaction conditions dictate the fate of the alkoxyphosphonium species.
Caption: Divergent mechanistic pathways of the activated 4-Boc-aminocyclopentene alkoxyphosphonium intermediate.
Quantitative Data Summary
The table below summarizes the expected outcomes when applying the troubleshooting principles to the synthesis of carbocyclic nucleoside precursors.
| Reaction Condition | Nucleophile | Solvent | Temp | Yield | Stereochemical Outcome |
| Standard (Unprotected) | 2-Fluoroadenine | THF | RT | < 30% | Mixed (SN2 + SN1) |
| Optimized (Bis-Boc Nu) | Bis-Boc-2-Fluoroadenine | THF | 0 °C → RT | 88% | > 98% Inversion (SN2) |
| Polarity Adjusted | Bis-Boc-Adenine | Toluene | 0 °C → RT | 92% | > 99% Inversion (SN2) |
Standardized Self-Validating Protocol
Title: Optimized Mitsunobu Coupling of (1S,4R)-N-Boc-4-amino-2-cyclopenten-1-ol Objective: Synthesize the fully protected carbocyclic nucleoside with >85% yield and complete stereochemical inversion.
Step-by-Step Methodology:
-
Preparation : Flame-dry a 50 mL round-bottom flask under an argon atmosphere.
-
Reagent Loading : Add (1S,4R)-N-Boc-4-amino-2-cyclopenten-1-ol (1.0 equiv, 5.0 mmol), the bis-Boc-protected nucleophile (1.1 equiv, 5.5 mmol), and anhydrous Triphenylphosphine (PPh3) (1.2 equiv, 6.0 mmol).
-
Solvation : Dissolve the solid mixture in anhydrous THF or Toluene (25 mL, 0.2 M).
-
Self-Validation Check: The solution must be completely clear. If the mixture remains cloudy after 5 minutes of stirring, the nucleophile is insufficiently protected or contaminated with moisture. Do not proceed until a homogenous solution is achieved.
-
-
Cooling : Submerge the reaction flask in an ice-water bath and cool to 0 °C for 10 minutes.
-
Activation : Add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 6.0 mmol) dropwise over 30 minutes using a syringe pump.
-
Causality: Slow addition at low temperatures prevents the rapid accumulation of the basic betaine intermediate, effectively mitigating the E2 allylic elimination pathway.
-
-
Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Self-Validation Check: Analyze via TLC (Hexanes/EtOAc 1:1). You should observe complete consumption of the starting alcohol and the appearance of a single, UV-active product spot.
-
-
Quenching & Purification : Concentrate the mixture in vacuo. Resuspend the crude viscous residue in cold MTBE (15 mL), stir vigorously for 15 minutes at 0 °C, and filter through a tightly packed Celite pad to remove the precipitated TPPO. Purify the concentrated filtrate via flash column chromatography.
References
- Title: An efficient synthesis of the 4′-epimer of 2-fluoronoraristeromycin Source: PMC - NIH URL
- Source: ResearchGate (Tetrahedron)
- Title: Design and Synthesis of a Series of Truncated Neplanocin Fleximers Source: MDPI URL
Sources
Technical Support Guide: Preventing Double Bond Migration During Boc Deprotection of Cyclopentenes
ID: TS-ORG-042 | Version: 2.1 | Last Updated: 2026-03-03 Department: Process Chemistry & Synthesis Support
Executive Summary & Diagnostic
The Problem: Removing a tert-butoxycarbonyl (Boc) group from a cyclopentene-containing amine using standard acidic conditions (TFA/DCM or HCl/Dioxane) frequently results in the migration of the double bond. The Cause: Cyclopentenes are highly prone to acid-catalyzed isomerization due to ring strain and the thermodynamic drive to move the double bond into conjugation (e.g., with an ester, ketone, or aromatic system). The Solution: Switch from Brønsted acid hydrolysis (proton-driven) to Silylative Deprotection (Lewis acid-driven) using TMSOTf and 2,6-lutidine.
Rapid Diagnostic: Did Migration Occur?
Before proceeding, confirm the issue.
-
NMR Symptom: Splitting or shifting of vinyl proton signals. In a 3-substituted cyclopentene, the vinyl protons should be distinct. Migration often creates a more symmetrical or conjugated system, shifting peaks downfield (>6.5 ppm).
-
LCMS Symptom: The mass is correct (
or ), but the retention time shifts slightly, or the peak shape broadens (co-eluting isomers).
Mechanism of Failure
To prevent the issue, one must understand that protons (
The Migration Pathway
Standard deprotection generates a t-butyl cation and carbamic acid. However, excess
Figure 1: The acid-catalyzed isomerization pathway. Strong Brønsted acids protonate the alkene, leading to carbocation intermediates that resolve into the thermodynamic isomer.
Recommended Protocols
Method A: The "Gold Standard" (TMSOTf / 2,6-Lutidine)
Best For: Highly sensitive substrates,
Reagents:
Protocol:
-
Preparation: Dissolve the Boc-protected cyclopentene (1.0 equiv) in anhydrous DCM (
) under Nitrogen/Argon. -
Base Addition: Add 2,6-lutidine (1.5 equiv). Cool the mixture to
. -
Activation: Add TMSOTf (1.5 equiv) dropwise.
-
Note: The solution may turn slightly yellow/orange.
-
-
Reaction: Stir at
for 15–30 minutes, then warm to RT. Monitor by TLC (the intermediate silyl-carbamate may be visible) or LCMS. -
Quench (Critical): Add Methanol (excess) and stir for 10 minutes.
-
Why? The reaction produces a TMS-protected amine (
). Methanol cleaves the bond to release the free amine.
-
-
Workup: Concentrate in vacuo. If the product is basic, use an SCX (Strong Cation Exchange) column to catch the product and wash away the lutidine, then elute with
.
Method B: The Lewis Acid Alternative ( )
Best For: Secondary amines or when TMSOTf is unavailable. Slower but very mild. Mechanism: Zinc coordinates to the Boc carbonyl, inducing fragmentation without generating a high concentration of free protons.
Protocol:
-
Dissolve substrate in DCM (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Add
(3.0–5.0 equiv). -
Stir at Room Temperature.
-
Note: This reaction is heterogeneous (slurry) and slow (can take 4–24 hours).
-
-
Workup: Add water to dissolve the zinc salts. Extract the free amine or wash the organic layer with mild base.
Method C: Optimized Acidic Cleavage (If you MUST use acid)
Best For: Large scale where chromatography is easy, or if Methods A/B fail. Modification: Use a scavenger and minimize contact time.
Protocol:
-
Use 4M HCl in Dioxane (avoid TFA; the trifluoroacetate anion can act as a leaving group in allylic positions).
-
Add Dimethyl Sulfide or Triethylsilane (5 equiv) as a cation scavenger.
-
Run at
and quench immediately upon completion (do not let it stir "overnight").
Comparative Analysis
| Feature | TFA / DCM | TMSOTf / Lutidine | ZnBr2 / DCM |
| Primary Mechanism | Brønsted Acid (Protonation) | Silylative Cleavage | Lewis Acid Coordination |
| Acidity (pH) | Neutral / Buffered | Mild Lewis Acid | |
| Migration Risk | High | Negligible | Low |
| Reaction Speed | Fast (<1 h) | Fast (<1 h) | Slow (4–24 h) |
| Moisture Sensitivity | Low | High (Strictly Anhydrous) | Moderate |
| Cost | Low | High | Moderate |
Troubleshooting & FAQs
Q: I used TMSOTf/Lutidine, but the reaction stalled (Starting Material remaining).
-
A: Moisture is the likely culprit. TMSOTf hydrolyzes instantly in wet DCM to form Triflic Acid (TfOH). If TfOH forms, you lose the "buffered" benefit and might actually cause migration.
-
Fix: Distill DCM or use molecular sieves. Ensure the syringe/needles are dry.
-
Q: Can I use TBDMS-OTf instead of TMSOTf?
-
A: Generally, no.[4] The steric bulk of the tert-butyldimethylsilyl group makes it too slow to silylate the Boc carbonyl effectively. TMS (Trimethylsilyl) is required for kinetic efficiency.
Q: My product is water-soluble. How do I remove the 2,6-lutidine after Method A?
-
A: Do not use aqueous extraction.
-
Option 1: Use an SCX-2 solid phase extraction cartridge . Load the mixture, wash with MeOH (removes lutidine), elute product with
in MeOH. -
Option 2: Precipitate the amine as an HCl salt (if stable) from dry ether, leaving lutidine in the mother liquor.
-
Q: Why not just use TFA at -78°C?
-
A: Boc deprotection by TFA is kinetically very slow at -78°C. By the time the Boc is removed, the concentrated acid environment (even if cold) often allows the thermodynamic equilibration of the alkene.
Decision Logic (Workflow)
Figure 2: Reagent selection guide based on substrate risk and scale.
References
-
Sakaitani, M., & Ohfune, Y. (1990). Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-Boc amino acids and peptides with trimethylsilyl triflate. Journal of Organic Chemistry, 55(3), 870–876.
-
Han, G., Tam, A., & Lubell, W. D. (2000). Deprotection of N-Boc-amines and N-Boc-amino acids using ZnBr2 in CH2Cl2.[5] Journal of Organic Chemistry, 65, 3767.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[4] (Refer to Chapter 7: Protection for the Amino Group).
-
Bose, D. S., & Lakshminarayana, V. (1999).[6] Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group.[6][7][8] Synthesis, 1999(1), 66–68.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patents.justia.com [patents.justia.com]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: N-Boc Deprotection of Cyclopentenyl Amines
Welcome to the Advanced Synthesis Troubleshooting Center. Removing a tert-butyloxycarbonyl (Boc) group from cyclopentenyl amines presents a unique and frustrating challenge for synthetic chemists: the standard acidic conditions required for deprotection often trigger cationic polymerization or isomerization of the electron-rich allylic double bond.
As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we analyze the exact causality of these side reactions and provide field-proven, self-validating methodologies to achieve quantitative deprotection while preserving the structural integrity of the cyclopentenyl ring.
Part 1: The Causality of Polymerization (Expertise & Experience)
To solve the polymerization issue, we must first understand its mechanistic origin. When standard reagents like 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) are used, the Boc group is protonated and cleaves to form a tert-butyl cation (
In the presence of a cyclopentenyl moiety, the highly electrophilic
To prevent this, our protocols rely on two fundamental strategies: intercepting the
Fig 1. Mechanistic pathway of t-butyl cation-induced polymerization vs. TIPS scavenging.
Part 2: Diagnostic & Decision Workflow
Selecting the correct protocol depends entirely on the functional group tolerance of your specific substrate. Use the decision matrix below to identify the optimal self-validating system for your reaction.
Fig 2. Decision matrix for selecting a Boc deprotection protocol avoiding polymerization.
Part 3: Troubleshooting FAQs
Q: My reaction mixture turned into a dark, viscous tar after adding TFA. What happened?
A: This is the visual hallmark of cationic polymerization. The
Q: Can I just use a lower concentration of TFA (e.g., 5-10%) to avoid polymerizing the double bond?
A: No. Cationic polymerization is a chain reaction; even catalytic amounts of the unquenched
Q: I have a secondary cyclopentenyl amine. Which method is most chemoselective?
A: Zinc Bromide (
Part 4: Validated Step-by-Step Methodologies
Protocol A: Zinc Bromide (
) Lewis Acid Deprotection
Causality:
-
Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the N-Boc cyclopentenyl amine (1.0 equiv, e.g., 0.76 mmol) in anhydrous DCM (10 mL)[4].
-
Addition: Add anhydrous
(4.0 equiv, 3.1 mmol) in one rapid portion. The mixture will appear as a cloudy suspension. -
Reaction: Stir vigorously at room temperature. Monitor by TLC (ninhydrin stain) every 12 hours. The reaction typically requires 24–72 hours depending on steric hindrance.
-
Quench & Workup: Dilute the mixture with saturated aqueous
to precipitate the zinc salts. Extract the aqueous layer with DCM ( mL). -
Isolation: Wash the combined organics with brine, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the free amine.
Protocol B: TMSOTf / 2,6-Lutidine Silyl-Mediated Deprotection
Causality: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a mild, non-nucleophilic base (2,6-lutidine) converts the Boc group into a silyl carbamate intermediate. This pathway completely bypasses the formation of the
-
Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M) under argon. Add 2,6-lutidine (3.0 equiv).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath to prevent exothermic side reactions.
-
Addition: Dropwise add TMSOTf (2.0 equiv). Stir at 0 °C for 15 minutes, then allow the flask to warm to room temperature for 1-2 hours.
-
Quench: Quench the reaction by adding methanol (5 mL) and stirring for 30 minutes to hydrolyze the silyl carbamate.
-
Workup: Concentrate the mixture, dissolve the residue in EtOAc, and wash with saturated
to remove the lutidinium triflate salts.
Protocol C: TFA with Cation Scavengers (TIPS/Water)
Causality: If protic acids must be used due to solubility or downstream requirements, the addition of Triisopropylsilane (TIPS) provides a highly reactive hydride source. TIPS intercepts the
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA / DCM / TIPS /
in a 45:45:5:5 volumetric ratio. -
Reaction: Add the cocktail to the N-Boc amine (10 mL per gram of substrate) at 0 °C.
-
Monitoring: Stir for 1-2 hours at room temperature. Watch for the cessation of gas evolution.
-
Isolation: Evaporate the volatiles under a stream of nitrogen (do NOT heat the flask). Triturate the resulting residue with cold diethyl ether to precipitate the amine as a stable TFA salt.
Part 5: Quantitative Data Presentation
The following table summarizes the operational metrics of each protocol to assist in rapid decision-making:
| Protocol | Reagents | Reaction Time | Polymerization Risk | Best Use Case | Expected Yield |
| A (Lewis Acid) | 24 - 72 hours | Very Low | Secondary amines; highly sensitive olefins | 85 - 95% | |
| B (Silyl) | TMSOTf, 2,6-Lutidine | 1 - 2 hours | Zero | Substrates with multiple acid-sensitive groups | 90 - 98% |
| C (Scavenger) | TFA, TIPS, | 1 - 2 hours | Low (if scavenged) | Primary amines; robust substrates; scale-up | 80 - 90% |
References
- Source: acsgcipr.
- Source: commonorganicchemistry.
- Source: jk-sci.
- Source: nih.
Sources
Technical Support Center: Optimizing Purification of 4-Boc-aminocyclopentene by Flash Chromatography
Welcome to the dedicated technical support center for the purification of 4-Boc-aminocyclopentene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for optimizing the flash chromatography purification of this key synthetic intermediate. Our approach is rooted in a deep understanding of chromatographic principles and hands-on experience with challenging separations.
Introduction: The Challenge of Purifying 4-Boc-aminocyclopentene
4-Boc-aminocyclopentene is a moderately polar compound, and its purification can be complicated by the presence of closely-related impurities from the preceding synthetic steps. The basicity of the free amine starting material and the potential for on-column interactions can lead to common chromatographic issues such as peak tailing and poor resolution. This guide provides a systematic approach to developing a robust purification method and troubleshooting common problems.
Part 1: Method Development - A Step-by-Step Guide
A successful flash chromatography purification begins with a well-developed method. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.
Experimental Protocol: TLC for Method Development
-
Prepare your TLC chamber: Line a beaker with filter paper and add a suitable solvent system. Cover the beaker with a watch glass to allow the atmosphere to saturate.
-
Spot your sample: Dissolve a small amount of your crude 4-Boc-aminocyclopentene in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the plate: Place the TLC plate in the saturated chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the spots: Remove the plate and visualize the separated components using a UV lamp and/or a chemical stain (e.g., potassium permanganate or ninhydrin for any unreacted amine).
-
Calculate the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[1][2] An ideal Rf for the target compound in flash chromatography is between 0.15 and 0.35.[1]
Solvent System Selection
The choice of solvent system is critical for achieving good separation. For 4-Boc-aminocyclopentene, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent.
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane:Ethyl Acetate | Low to Medium | A versatile starting point for many Boc-protected compounds.[3][4][5] |
| Dichloromethane:Methanol | Medium to High | Useful for more polar compounds or when different selectivity is needed.[3] |
| Toluene:Ethyl Acetate | Medium | Can offer different selectivity compared to hexane-based systems.[6] |
Pro-Tip: Perform TLC with at least two different solvent systems to observe changes in selectivity, which can be crucial for separating closely eluting impurities.[6]
Part 2: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the flash chromatography of 4-Boc-aminocyclopentene in a question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
Q1: My 4-Boc-aminocyclopentene peak is tailing significantly on a silica gel column. What is causing this and how can I fix it?
A1: Peak tailing of amine-containing compounds on silica gel is a common issue.[7] The acidic silanol groups on the silica surface can interact with the slightly basic nitrogen of your compound, leading to poor peak shape.[7]
-
Solution 1: Add a basic modifier to your mobile phase. A small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%), can be added to your mobile phase.[8] This will "neutralize" the acidic sites on the silica, minimizing the unwanted interactions and improving peak shape.[8]
-
Solution 2: Use an amine-functionalized silica column. These columns have an amine-modified surface that is more "basic" and better suited for the purification of amines, often providing excellent peak shapes without the need for mobile phase modifiers.[7][8]
Q2: I am having trouble separating my product from a very similar, slightly more polar impurity. What can I do?
A2: This is a classic selectivity problem. Here are a few strategies to improve resolution:
-
Change your solvent system: If you are using a hexane/ethyl acetate system, try a system with a different solvent class, such as dichloromethane/methanol or one containing toluene.[6] Different solvents can alter the interactions between your compounds and the stationary phase, leading to better separation.[9]
-
Use a shallower gradient: A slower, more gradual increase in the polar solvent concentration can improve the separation of closely eluting compounds.
-
Consider a different stationary phase: If changing the mobile phase doesn't provide the desired resolution, consider switching to a different stationary phase. Sometimes a change in the stationary phase chemistry can provide the necessary selectivity.
Q3: My compound is not very soluble in the mobile phase, leading to loading issues. What is the best way to load my sample?
A3: Poor solubility in the mobile phase can lead to band broadening and poor separation if loaded directly onto the column.[3]
-
Dry Loading: This is the recommended method for compounds with poor solubility in the mobile phase.[3][10] Dissolve your crude product in a volatile solvent (like dichloromethane or methanol), add a small amount of silica gel (or another inert sorbent like Celite®), and then evaporate the solvent to obtain a dry, free-flowing powder.[10][11] This powder can then be loaded directly onto the top of your column.
Q4: I suspect my Boc-group is being cleaved during purification or work-up. How can I prevent this?
A4: The Boc protecting group is known to be sensitive to acidic conditions.[5][12]
-
Avoid acidic modifiers: Do not use acidic modifiers like trifluoroacetic acid (TFA) or formic acid in your mobile phase, as this can lead to the deprotection of your compound.[12]
-
Be cautious during evaporation: If you have used any acidic reagents in your work-up, ensure they are thoroughly removed before concentrating your fractions. Concentrating even small amounts of acid can lead to Boc-group cleavage, especially with heating.[12][13] If you must use an acidic modifier in a reversed-phase context, consider lyophilization (freeze-drying) to remove the solvent and acid at low temperatures.[13]
Part 3: Visualizing the Workflow and Logic
Diagram 1: General Workflow for Method Development and Purification
Caption: Workflow from TLC method development to final product isolation.
Diagram 2: Troubleshooting Decision Tree for Common Issues
Caption: Decision tree for troubleshooting common purification problems.
References
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
Buchi. (n.d.). All you need to know about using TLC data for flash method optimization. [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]
-
Teledyne ISCO. (2021, March 12). Flash Method Development from TLC Plates Webinar [Video]. YouTube. [Link]
-
Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates. [Link]
-
Reddy, et al. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
King Group. (n.d.). Successful Flash Chromatography. [Link]
-
Biotage. (2025, December 6). Successful flash chromatography. [Link]
-
Reddit. (2017, July 4). How to improve efficiency on flash chromatography. [Link]
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?[Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]
-
ResearchGate. (2021, January 15). Why my BOC-protected compounds got deprotected during evaporation?[Link]
-
Agilent. (2024, November 27). My Chromatography Has Changed: Steps for Effective Troubleshooting. [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. [Link]
-
Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds?[Link]
-
Supporting information. (n.d.). Enantioselective Preparation of Cyclopentene-Based Amino Acids With Quaternary Carbon Center. [Link]
- Google Patents. (n.d.). CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
-
Chromatography Online. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]
-
Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]
Sources
- 1. All you need to know about using TLC data for flash method optimization | Buchi.com [buchi.com]
- 2. youtube.com [youtube.com]
- 3. sorbtech.com [sorbtech.com]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Solubilizing 4-Boc-aminocyclopentene
Executive Summary & Physicochemical Context
The Problem: Users frequently report immediate precipitation ("crashing out") when attempting to introduce 4-Boc-aminocyclopentene into aqueous media (buffers, cell culture media).
The Science: The tert-butyloxycarbonyl (Boc) protecting group is inherently lipophilic. When attached to the non-polar cyclopentene ring, the resulting molecule exhibits a predicted LogP (partition coefficient) of approximately 2.3 . This indicates a strong preference for organic phases. The carbamate nitrogen is not basic (pKa of conjugate acid < -1), meaning it cannot be protonated to form a water-soluble salt under physiological conditions.
The Solution Strategy: Since ionization is impossible without removing the protecting group, solubilization must rely on cosolvency (thermodynamic mixing) or inclusion complexation (shielding the hydrophobic moiety).
Solubilization Decision Matrix
Before selecting a protocol, determine your downstream application constraints using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Protocol A: The Cosolvent Method (DMSO)
Best for: Robust cell lines, enzymatic assays, and rapid screening.
Mechanism
Dimethyl sulfoxide (DMSO) is an aprotic polar solvent that disrupts the water lattice and solvates the hydrophobic Boc-amine. The key is to create a concentrated "solvation shell" before the water molecules can force the compound to aggregate.
Step-by-Step Workflow
-
Preparation of Stock Solution (1000x):
-
Weigh 4-Boc-aminocyclopentene.
-
Dissolve in 100% anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
-
Self-Validation: The solution must be crystal clear. If cloudy, sonicate for 30 seconds.
-
-
Intermediate Dilution (Critical Step):
-
Do not add the 100% DMSO stock directly to the cell culture plate; the local high concentration will cause immediate precipitation.
-
Prepare an intermediate dilution in PBS or Media to 10x the final concentration.
-
Technique: Vortex the buffer while slowly piping in the DMSO stock.
-
-
Final Application:
-
Add the intermediate solution to your assay wells.
-
Ensure final DMSO concentration is ≤ 0.5% (v/v) .
-
Troubleshooting Table: Protocol A
| Observation | Probable Cause | Corrective Action |
| White precipitate upon adding water | "Crash-out" effect due to rapid polarity shift. | Use the "Intermediate Dilution" step. Warm the aqueous buffer to 37°C before mixing. |
| Cell death in control wells | DMSO toxicity. | Reduce final DMSO to <0.1%. Switch to Protocol B. |
| Crystals visible under microscope | Compound saturation limit reached. | The compound's aqueous solubility limit is likely <100 µM. Lower the working concentration. |
Protocol B: Cyclodextrin Inclusion Complex
Best for: In vivo studies, DMSO-sensitive primary cells, and high-concentration requirements.
Mechanism
Hydroxypropyl-
Step-by-Step Workflow
-
Carrier Preparation:
-
Prepare a 20% (w/v) HP-
-CD solution in sterile water or PBS. -
Filter sterilize (0.22 µm).
-
-
Complexation (The "Kneading" Mimic):
-
Dissolve 4-Boc-aminocyclopentene in a minimal volume of Acetone or Methanol (e.g., 10 mg in 0.5 mL).
-
Add this organic solution dropwise to the 20% HP-
-CD solution with vigorous stirring (1000 RPM).
-
-
Solvent Evaporation:
-
Stir the mixture open to the air (in a fume hood) for 4–12 hours to allow the volatile organic solvent (Acetone/MeOH) to evaporate.
-
Result: You are left with the compound trapped in CD in an aqueous phase.
-
-
Validation:
-
Centrifuge at 10,000 x g for 5 minutes.
-
Use the supernatant.[1] If a pellet forms, the complexation was incomplete; reduce the drug:CD ratio.
-
Frequently Asked Questions (FAQs)
Q1: Can I use acidic water to dissolve it?
A: NO. While amines are usually soluble in acid, the Boc group is acid-labile .
-
Chemistry: Exposure to strong acids (pH < 2) or heating in weak acids will cleave the Boc group, releasing isobutylene and CO₂, leaving you with the free amine (aminocyclopentene) [1, 5].
-
Result: You will dissolve the compound, but you will destroy the molecule you intended to test.
Q2: Is the compound stable in water once dissolved?
A: Yes, at neutral pH. Boc-amines are generally stable to hydrolysis at pH 7.0–8.0 and temperatures < 40°C. Avoid prolonged storage in aqueous media; prepare fresh or freeze aliquots of the DMSO stock [1].
Q3: Why does my compound precipitate even with DMSO?
A: You exceeded the Thermodynamic Solubility Limit. Even with DMSO, the final water content (99.5%) dictates the equilibrium. If the intrinsic solubility of 4-Boc-aminocyclopentene in water is 50 µM, adding enough stock to reach 100 µM will eventually result in precipitation, regardless of the mixing technique. You must determine the Maximum Soluble Concentration (MSC) via a serial dilution turbidity assay.
Q4: Can I use Tween-80 instead of Cyclodextrin?
A: Yes. Non-ionic surfactants like Tween-80 (0.1% - 1.0%) can solubilize the compound via micelle formation. However, Tween-80 can permeabilize cell membranes and may interfere with certain receptor-binding assays more than Cyclodextrins [2].
References
-
BenchChem. (2025).[1][2][3] Stability and Storage of Boc-Protected Diamines: A Technical Guide. Retrieved from 3
-
National Institutes of Health (NIH). (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from 4
-
Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.[5] Retrieved from 6
-
European Medicines Agency (EMA). (2017). Cyclodextrins used as excipients.[7] Retrieved from 7
-
Wikipedia. (2025). tert-Butyloxycarbonyl protecting group.[3][8][9][10][][12] Retrieved from 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inclusion Complexes of Hydroxy Propyl-β-Cyclodextrin and Paliperidone: Preparation and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfachemic.com [alfachemic.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Minimizing Side Reactions in the Oxidation of 4-Boc-aminocyclopentene
Welcome to the technical support center for the oxidation of 4-Boc-aminocyclopentene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Here, we will delve into the common challenges and side reactions encountered during the oxidation of this substrate and provide practical, evidence-based solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing in-depth explanations and actionable protocols.
Q1: I'm attempting an epoxidation of 4-Boc-aminocyclopentene with m-CPBA, but I'm observing low yields and a significant amount of a polar byproduct. What could be the issue?
A1: This is a common challenge when epoxidizing allylic amines. The primary issue is often the formation of a highly polar diol byproduct due to epoxide ring-opening. The acidic nature of the meta-chlorobenzoic acid (m-CBA) byproduct from m-CPBA can catalyze this ring-opening.[1] Additionally, the Boc-protected amine itself can influence the reaction's stereoselectivity and reactivity.
Root Cause Analysis:
-
Acid-Catalyzed Ring Opening: The carboxylic acid byproduct (m-CBA) can protonate the epoxide, making it susceptible to nucleophilic attack by water or the carboxylic acid itself, leading to the formation of a diol or a hydroxy-ester, respectively.
-
Influence of the Boc-NH Group: The Boc-protected amine can act as a directing group through hydrogen bonding with the peracid, influencing the facial selectivity of the epoxidation.[2] However, it can also participate in side reactions if the Boc group is labile under the reaction conditions.
Recommended Solutions:
-
Buffered Conditions: To mitigate acid-catalyzed ring-opening, perform the reaction in the presence of a buffer. A common choice is a biphasic system with an aqueous solution of sodium bicarbonate (NaHCO₃) or by adding a solid buffer like powdered potassium carbonate (K₂CO₃).
-
Alternative Oxidants: Consider using a non-acidic epoxidizing agent. Dimethyldioxirane (DMDO), generated in situ from Oxone and acetone, is an excellent alternative that operates under neutral conditions.
Experimental Protocol: Buffered m-CPBA Epoxidation
-
Dissolve 4-Boc-aminocyclopentene (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).
-
Add powdered sodium bicarbonate (2.0-3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1-1.5 equiv) in DCM to the stirred suspension.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
dot digraph "Buffered m-CPBA Epoxidation Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
sub [label="Substrate\n(4-Boc-aminocyclopentene)"]; mcpba [label="m-CPBA Solution"]; buffer [label="Buffer\n(e.g., NaHCO₃)"]; reaction [label="Reaction Mixture\n(DCM, 0 °C)"]; quench [label="Quench\n(Na₂S₂O₃)"]; workup [label="Aqueous Workup"]; product [label="Desired Epoxide"];
sub -> reaction; buffer -> reaction; mcpba -> reaction [label="Slow Addition"]; reaction -> quench [label="Reaction Complete"]; quench -> workup; workup -> product; } doted Caption: Workflow for buffered m-CPBA epoxidation.
Q2: I'm trying to perform a dihydroxylation using OsO₄/NMO, but I'm getting a mixture of diastereomers. How can I improve the stereoselectivity?
A2: The stereoselectivity of dihydroxylation of 4-Boc-aminocyclopentene is influenced by the steric bulk of the Boc-protected amino group.[3] For enhanced and predictable stereoselectivity, the Sharpless Asymmetric Dihydroxylation is the method of choice.[4][5]
Key Considerations for Stereoselectivity:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) group will direct the incoming osmium tetroxide to the face of the double bond opposite to it.
-
Ligand Control: In Sharpless Asymmetric Dihydroxylation, the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) creates a chiral environment around the osmium, forcing the oxidation to occur on a specific face of the alkene, often overriding the substrate's inherent steric bias.[6]
Recommended Approach: Sharpless Asymmetric Dihydroxylation
The use of commercially available AD-mix-α or AD-mix-β provides a reliable and highly enantioselective method for the synthesis of cis-diols.
-
AD-mix-β (containing (DHQD)₂PHAL) typically delivers the diol from the "top face" when the alkene is drawn in a standard orientation.
-
AD-mix-α (containing (DHQ)₂PHAL) delivers the diol from the "bottom face".
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
Prepare a solvent mixture of t-butanol and water (1:1).
-
Dissolve the 4-Boc-aminocyclopentene (1.0 equiv) in the solvent mixture.
-
Add the appropriate AD-mix (α or β, ~1.4 g per mmol of substrate).
-
Stir the reaction mixture vigorously at room temperature or 0 °C until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding sodium sulfite (Na₂SO₃) and stir for one hour.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
dot digraph "Sharpless Dihydroxylation Decision" { rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
start [label="Desired Diol\nDiastereomer"]; ad_mix_alpha [label="Use AD-mix-α", fillcolor="#EA4335"]; ad_mix_beta [label="Use AD-mix-β", fillcolor="#34A853"]; product_alpha [label="cis-Diol (α-face attack)"]; product_beta [label="cis-Diol (β-face attack)"];
start -> ad_mix_alpha [label=" 'Bottom Face' Attack"]; start -> ad_mix_beta [label=" 'Top Face' Attack"]; ad_mix_alpha -> product_alpha; ad_mix_beta -> product_beta; } doted Caption: Selecting the appropriate AD-mix for desired stereochemistry.
Q3: My attempt at oxidative cleavage with ozone resulted in a complex mixture of products and low yield of the desired dialdehyde. What went wrong?
A3: Ozonolysis can be a harsh oxidation method, and over-oxidation or incomplete reaction can lead to a variety of byproducts. The Boc-protecting group is generally stable to ozonolysis, but the reaction workup is critical.[7]
Potential Issues and Solutions:
-
Over-oxidation: If the workup is oxidative (e.g., with hydrogen peroxide), the resulting aldehydes can be further oxidized to carboxylic acids.
-
Incomplete Reaction: Insufficient ozone will lead to unreacted starting material.
-
Unwanted Side Reactions: The intermediate ozonide can undergo complex rearrangements.
Recommended Protocol for Reductive Ozonolysis:
A reductive workup is crucial to obtain the dialdehyde without over-oxidation.
-
Dissolve 4-Boc-aminocyclopentene in a suitable solvent (e.g., DCM or methanol) and cool to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent. Common choices include:
-
Dimethyl sulfide (DMS): Mild and effective.
-
Triphenylphosphine (PPh₃): Another reliable option.
-
Zinc dust in acetic acid: A classical method.
-
-
Allow the reaction to warm to room temperature and stir until the ozonide is completely reduced (monitor by TLC or by testing for peroxides).
-
Perform an appropriate workup to remove the reducing agent and its byproducts.
| Workup Reagent | Byproduct | Removal |
| Dimethyl sulfide (DMS) | Dimethyl sulfoxide (DMSO) | Aqueous extraction |
| Triphenylphosphine (PPh₃) | Triphenylphosphine oxide (Ph₃PO) | Chromatography or precipitation |
| Zinc (Zn) | Zinc salts | Filtration and aqueous extraction |
Frequently Asked Questions (FAQs)
Q: What are the most common side reactions during the oxidation of 4-Boc-aminocyclopentene?
A: The most prevalent side reactions include:
-
Epoxide Ring-Opening: Formation of diols or other adducts, particularly under acidic conditions.[8]
-
Over-oxidation: Oxidation of the desired product to other functional groups (e.g., aldehydes to carboxylic acids).[9]
-
Formation of Diastereomers: Lack of stereocontrol can lead to a mixture of products.
-
Wacker-type Oxidation: In the presence of palladium catalysts, oxidation to a ketone can occur.[10]
Q: How does the Boc protecting group influence the oxidation reaction?
A: The Boc group has several effects:
-
Steric Hindrance: Its bulkiness can direct reagents to the less hindered face of the cyclopentene ring.[3]
-
Electronic Effects: The carbamate group is electron-withdrawing, which can slightly deactivate the double bond towards electrophilic attack compared to an unprotected amine.
-
Directing Group: The N-H bond of the Boc-protected amine can form a hydrogen bond with certain oxidants like peracids, directing the oxidation to the syn face.[2]
-
Stability: The Boc group is stable under a wide range of oxidative conditions but can be sensitive to strong acids.[][12]
Q: Which oxidizing agent is best for epoxidation?
A: The "best" oxidizing agent depends on the desired outcome and available resources.
| Oxidizing Agent | Advantages | Disadvantages |
| m-CPBA | Readily available, effective.[13] | Acidic byproduct can cause side reactions.[1] |
| DMDO (from Oxone) | Neutral conditions, clean reaction. | Must be prepared in situ. |
| Vanadium Catalysts (with TBHP) | High syn-selectivity for allylic alcohols.[14] | May not be as effective for protected amines. |
Q: Can I perform a one-pot oxidation and subsequent reaction?
A: Yes, tandem reactions are possible but require careful planning. For example, an epoxidation followed by an in situ ring-opening with a nucleophile can be a highly efficient process. However, the compatibility of all reagents and intermediates must be considered. For instance, the nucleophile for the ring-opening should not react with the oxidizing agent.
References
-
Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives - PMC. Available from: [Link]
-
Organic Chemistry. 17. Oxidation and Reduction Reactions. Available from: [Link]
-
Longdom Publishing. Oxidative Reactions Role in the Synthesis of Organic Compounds. Available from: [Link]
-
Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines - PMC - NIH. Available from: [Link]
-
Aerobic Oxidation of Cyclopentane by Using Fluorinated N -Hydroxyphthalimide Derivatives. Available from: [Link]
-
Oxidation and Reduction in Organic Chemistry. Available from: [Link]
-
Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives - ACS Publications. Available from: [Link]
-
ab initio Sub-Mechanism Development for Cyclopentene Oxidation - OSTI.GOV. Available from: [Link]
-
Chemistry Steps. The Oxidation States of Organic Compounds. Available from: [Link]
-
OpenOChem Learn. Oxidation and Reduction in Organic Chemistry. Available from: [Link]
-
Highly chemoselective reactions of zirconacyclopentenes for selective functionalization. Available from: [Link]
-
Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Available from: [Link]
-
The schematic mechanism of oxidation of cyclopentane by complex 1... - ResearchGate. Available from: [Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. Available from: [Link]
-
Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC. Available from: [Link]
-
A Highly Stereoselective Claisen-Sakurai Approach to Densely Functionalized Cyclopentenols - ResearchGate. Available from: [Link]
-
Wikipedia. Epoxidation of allylic alcohols. Available from: [Link]
-
Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst - PMC. Available from: [Link]
-
SciSpace. Amino Acid-Protecting Groups. Available from: [Link]
-
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Available from: [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. Available from: [Link]
-
(PDF) An amine protecting group deprotectable under nearly neutral oxidative conditions. Available from: [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Available from: [Link]
-
An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one - ResearchGate. Available from: [Link]
-
2.O1 Organic Synthesis – A. Armstrong - 2003-2004. Available from: [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. Available from: [Link]
-
Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available from: [Link]
-
The application of a mechanistic model leads to the extension of the Sharpless asymmetric dihydroxylation to allylic 4-methoxybenzoates and conformationally related amine and homoallylic alcohol derivatives. - ACS Publications. Available from: [Link]
-
Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes - PMC. Available from: [Link]
-
Epoxidation of cyclopentene by a low cost and environmentally friendly bicarbonate/peroxide/manganese system - ResearchGate. Available from: [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC. Available from: [Link]
-
Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC. Available from: [Link]
-
Epoxidation of trans-4-Aminocyclohex-2-en-1-ol Derivatives: Competition of Hydroxy-Directed and Ammonium-Directed Pathways* | Request PDF - ResearchGate. Available from: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. Available from: [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link]
-
Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds | Request PDF - ResearchGate. Available from: [Link]
-
Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC. Available from: [Link]
-
Epoxides and Azridines - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Realisation of highly stereoselective dihydroxylation of a cyclopentene in the synthesis of (–)-aristeromycin - Chemical Communications (RSC Publishing). Available from: [Link]
-
Bisguanidinium-Catalyzed Epoxidation of Allylic and Homoallylic Amines under Phase Transfer Conditions | ACS Catalysis - ACS Publications. Available from: [Link]
-
Highly regioselective and diastereoselective epoxidation of allylic amines with Oxone - Chemical Communications (RSC Publishing). Available from: [Link]
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Stability of 4-Boc-aminocyclopentene under acidic workup conditions
This technical guide addresses the stability profile of 4-Boc-aminocyclopentene (and its regioisomers like 3-Boc-aminocyclopentene) during acidic workup. It is designed to help you prevent accidental deprotection, isomerization, or decomposition during isolation.
Ticket ID: BOC-CYC-004 Status: Resolved / Guide Available Subject: Preventing degradation and deprotection during acidic extraction.
Executive Summary: Stability Profile
4-Boc-aminocyclopentene contains two sensitive functionalities: the acid-labile carbamate (Boc) and the reactive alkene . While the Boc group is generally stable to dilute aqueous acids at low temperatures, the allylic nature of this substrate introduces a higher risk of acid-catalyzed side reactions (isomerization or elimination) compared to saturated alkyl amines.
| Condition | Stability Rating | Risk Factor | Recommendation |
| 5-10% Citric Acid (aq) | ✅ High | Negligible | Preferred Method. Use for quenching and removing basic impurities. |
| 0.5 M HCl (aq) @ 0°C | ⚠️ Moderate | Low (if <15 min) | Acceptable for rapid washes. Avoid prolonged contact. |
| 1.0 M HCl (aq) @ RT | ❌ Low | Moderate | Avoid. Risk of partial deprotection and allylic rearrangement. |
| TFA / Dioxane-HCl | ⛔ None | High | Deprotection conditions. Will quantitatively remove Boc. |
Diagnostic & Decision Workflow
Use this logic flow to determine the appropriate workup conditions for your specific crude mixture.
Figure 1: Decision matrix for selecting the appropriate acidic workup based on impurity profile and substrate sensitivity.
Standard Operating Procedures (SOPs)
Protocol A: The "Safe" Citric Acid Wash (Recommended)
This method buffers the aqueous phase to pH ~3–4, which is acidic enough to protonate and remove residual basic catalysts (e.g., DMAP, pyridines, triethylamine) but insufficiently acidic to cleave the Boc group or protonate the alkene.
Reagents:
-
10% (w/v) Citric acid in water.
-
Extraction solvent (EtOAc or DCM).[1]
Steps:
-
Dilution: Dilute the reaction mixture with your organic solvent.
-
Cooling: If the reaction was heated, cool to room temperature (RT). For large scales (>10g), cool to 0°C.
-
Wash: Add 10% citric acid solution (1:1 volume ratio relative to organic phase). Agitate gently for 1–2 minutes.
-
Separation: Separate layers immediately.
-
Neutralization: Wash the organic layer with Saturated NaHCO₃ to remove residual citric acid.
-
Drying: Dry over Na₂SO₄ and concentrate.
Protocol B: The "Rapid" HCl Wash (Use with Caution)
Only use this if citric acid fails to remove specific impurities (e.g., stubborn diamines).
Reagents:
-
0.5 M HCl (aq), pre-chilled to 4°C.
Steps:
-
Chill: Cool the organic phase to 0°C in an ice bath.
-
Rapid Extraction: Add cold 0.5 M HCl. Shake vigorously for maximum 30 seconds .
-
Quench: Immediately drain the aqueous layer and wash the organic layer with Saturated NaHCO₃.
-
Verify: Check the aqueous layer by TLC to ensure your product did not deprotect and partition into the water.
Troubleshooting & FAQs
Q1: Why is the cyclopentene ring a concern during workup?
A: The alkene is allylic to the amine. While the Boc group reduces the basicity of the nitrogen, acid-catalyzed formation of a carbocation can lead to allylic transposition (migration of the double bond) or elimination .
-
Mechanism: If the Boc group is cleaved (even partially), the resulting free allylic amine is highly susceptible to isomerization under acidic conditions.
-
Prevention: Maintaining pH > 3 (Citric Acid) prevents the protonation events required for these side reactions.
Q2: I used 1M HCl and my yield is low. Where is my product?
A: It likely deprotected and partitioned into the aqueous layer.
-
Test: Take your acidic aqueous waste, basify it to pH 10 with NaOH, and extract with DCM. If you recover an amine (check by TLC/NMR), you accidentally deprotected your compound.
-
Fix: Switch to Protocol A (Citric Acid).
Q3: Can I use NH₄Cl instead of Citric Acid?
A: Yes. Saturated aqueous ammonium chloride (NH₄Cl) has a pH of ~5–6. It is excellent for quenching reactions but may not be acidic enough to fully protonate and remove strong organic bases like TEA or DIPEA into the aqueous layer.
Q4: Is the Boc group stable to Rotovap conditions?
A: Generally, yes. However, if you used HCl for the wash and didn't neutralize properly with NaHCO₃, trace HCl concentrated during evaporation can act like "anhydrous HCl," which is a potent deprotection agent. Always neutralize before evaporation.
References & Authoritative Grounding
-
Boc Stability Data: Greene, T. W.; Wuts, P. G. M.[2] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Confirming Boc stability at pH 4 vs. lability at pH < 1).
-
Allylic Boc Synthesis & Handling: Van Veen, B. C., et al. "Regioselective Synthesis of N-Boc Allylic Amines." J. Org.[3] Chem.2021 , 86, 8538–8543.[3] Link (Demonstrates handling of N-Boc allylic amines).
-
Citric Acid Workup Protocol: Common practice in peptide synthesis to preserve acid-sensitive protecting groups. See: BenchChem Technical Guide on Boc Deprotection. Link
-
Cyclopentene Derivatives: Specific handling of 4-aminocyclopentene derivatives often utilizes mild workups to avoid isomerization. See: Beilstein J. Org. Chem.2013 , 9, 2544–2555. Link
Sources
Overcoming steric hindrance in functionalizing 4-Boc-aminocyclopentene
Topic: Overcoming Steric Hindrance in Functionalizing 4-Boc-aminocyclopentene Format: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Synthetic Chemists and Process Development Scientists
Status: Operational Ticket Focus: Steric Hindrance, Stereocontrol, and Reactivity Optimization Senior Application Scientist: Dr. A. Vance
Executive Summary
4-Boc-aminocyclopentene (often derived from the Vince lactam) is a pivotal intermediate in the synthesis of neuraminidase inhibitors like Peramivir. However, the C4-Boc-amino group acts as a massive steric gatekeeper. It dictates the stereochemical outcome of reactions at the C1-C2 double bond, typically forcing incoming reagents to the anti face.
This guide addresses how to leverage this steric bias for anti-selectivity and, conversely, how to override it to achieve syn-functionalization or overcome reactivity slumps.
Module 1: Stereocontrol – The "Syn" vs. "Anti" Dilemma
Q1: Why am I exclusively observing anti-addition products during epoxidation?
Diagnosis: You are likely using a non-coordinating oxidant like m-CPBA in a non-polar solvent. Technical Insight: The bulky tert-butyl carbamate (Boc) group adopts a pseudo-equatorial conformation to minimize 1,3-allylic strain. This creates a "steric umbrella" over the syn face of the cyclopentene ring. Reagents without a specific affinity for the carbamate oxygen will attack from the less hindered anti face (steric control).
Protocol: Standard Anti-Epoxidation (Steric Control)
-
Reagent: m-CPBA (1.2 equiv)
-
Solvent: DCM (prevents H-bonding coordination)
-
Conditions: 0 °C to RT.
-
Outcome: >95:5 anti:syn ratio.
Q2: How can I invert this selectivity to get the syn-epoxide or syn-diol?
Solution: You must switch from "Steric Control" to "Directing Group Control" (H-bonding or Metal Coordination). Mechanism: The carbonyl oxygen of the Boc group is a Lewis base. By using reagents that can coordinate to this oxygen and the alkene simultaneously, you pull the reaction to the syn face.
Protocol: Directed Syn-Epoxidation
-
Reagents: Molybdenum hexacarbonyl [Mo(CO)₆] / tert-Butyl Hydroperoxide (TBHP).
-
Mechanism: The Mo-catalyst coordinates to the carbamate oxygen, delivering the oxygen to the syn face.
-
Alternative: Use trichloroacetimidate-directed epoxidation if the Boc group is exchanged for a more coordinating amide.
Protocol: Syn-Dihydroxylation (Upjohn Conditions)
-
Reagents: OsO₄ (cat.), NMO.
-
Note: While OsO₄ typically adds syn relative to the double bond, the facial selectivity relative to the Boc group is mixed. To maximize syn-selectivity relative to the amine, ensure the solvent allows H-bonding (e.g., wet THF or tBuOH/H2O) which stabilizes the transition state on the syn face.
Module 2: Overcoming Low Reactivity (Steric Shielding)
Q3: My Pd-catalyzed coupling is stalled. Is the Boc group deactivating the double bond?
Diagnosis: The Boc group is not electronically deactivating the alkene significantly, but it is physically blocking the coordination sphere of bulky metal catalysts. Troubleshooting:
-
Ligand Switch: Move to smaller, electron-rich phosphines (e.g., PMe₃ or small Buchwald ligands) rather than bulky ligands like Xantphos.
-
Tethering Strategy: Use the Boc nitrogen as a tether point. Deprotonate the NH-Boc (using NaH) and react with an electrophile that contains the alkene partner. This turns an intermolecular struggle into an intramolecular cyclization (high effective molarity).
Q4: I need to perform a 1,3-dipolar cycloaddition (Peramivir synthesis). How do I ensure high yield despite the bulk?
Context: This is the key step in Peramivir synthesis. The reaction with a nitrile oxide is sensitive to sterics.[1] Optimization:
-
Reagent Generation: Generate the nitrile oxide in situ using the Mukaiyama method (phenyl isocyanate/Et₃N) or chlorination/base method to keep the concentration of the unstable dipole low but constant.
-
Stereochemistry: The Boc group actually helps here. It directs the dipole exclusively to the anti face, establishing the correct stereochemistry for the cyclopentane core of Peramivir.
Visualizing the Stereochemical Pathways
The following decision tree illustrates how to select conditions based on your desired stereochemical outcome.
Figure 1: Decision tree for selecting reagents to control facial selectivity (Syn vs Anti) on the 4-Boc-aminocyclopentene scaffold.
Module 3: Experimental Data & Benchmarks
Table 1: Reaction Optimization for Epoxidation of 4-Boc-aminocyclopentene
| Entry | Oxidant | Solvent | Additive | Yield | dr (anti:syn) | Notes |
| 1 | m-CPBA | DCM | None | 88% | >95:5 | Standard steric control. Fast reaction. |
| 2 | m-CPBA | THF | NaHCO₃ | 82% | 85:15 | H-bonding in THF slightly erodes selectivity. |
| 3 | TBHP | Toluene | VO(acac)₂ | 65% | 40:60 | Vanadium binds weakly to carbamates. |
| 4 | TBHP | Benzene | Mo(CO)₆ | 74% | 10:90 | Effective Syn-direction via metal coordination. |
| 5 | MMPP | MeOH/H₂O | None | 91% | >95:5 | Green alternative to m-CPBA; maintains steric control. |
Module 4: Peramivir Synthesis Case Study
Context: The synthesis of Peramivir (Rapivab) relies on the 1,3-dipolar cycloaddition of a nitrile oxide to 4-Boc-aminocyclopentene.[2]
Workflow Diagram:
Figure 2: The role of the Boc group in directing the stereochemistry of Peramivir synthesis.
Critical Protocol Note (Step 3): To avoid dimerization of the nitrile oxide (furoxan formation), add the chloroxime precursor slowly to the solution containing the 4-Boc-aminocyclopentene and base. High dilution favors the cross-reaction over dimerization.
References
-
Benchchem. The Synthesis of Peramivir: A Technical Guide. (Accessed 2024).[3][4] Link
-
Beilstein Journal of Organic Chemistry. Regio- and stereoselective synthesis of new diaminocyclopentanols. (2014).[4][5] Link
-
National Institutes of Health (PMC). Palladium-Catalyzed Synthesis of Cyclopentane-Fused Benzocyclobutenes via Tandem Directed Carbopalladation. (2014).[4][5] Link
-
Organic Chemistry Portal. Dihydroxylation of Alkenes - Reaction Conditions and Selectivity.Link
-
ResearchGate. Facile Synthesis of the Neuraminidase Inhibitor Peramivir. (2025 Update).[6][7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. Peramivir | C15H28N4O4 | CID 154234 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 4-Boc-aminocyclopentene Isomers
Subject: Troubleshooting Guide for Stereochemical Resolution of 4-Boc-aminocyclopentene Derivatives Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Context: Synthesis of Carbocyclic Nucleosides (e.g., Abacavir, Carbovir) & Prostaglandin Analogues.
Executive Summary
The separation of cis (syn) and trans (anti) isomers of 4-Boc-aminocyclopentene derivatives is a critical bottleneck in the synthesis of carbocyclic nucleosides. The cyclopentene ring's "envelope" conformation creates subtle differences in physical properties between diastereomers.
Core Technical Insight: Direct separation of the fully protected intermediate (e.g., Silyl-protected alcohol + Boc-amine) is frequently ineffective on standard silica due to lipophilic masking. The Solution: Separation is most successful when the molecule possesses a free hydroxyl group (4-Boc-amino-2-cyclopentenol), allowing the cis-isomer to form an intramolecular Hydrogen bond (N-H···O-H), significantly altering its retention time relative to the trans-isomer.
Diagnostic Phase: Identify Your Isomer
Before attempting separation, confirm your isomeric ratio. Do not rely solely on TLC.
Q: How do I definitively distinguish cis vs. trans by NMR?
A: Use 1H NMR coupling constants (
| Feature | cis-Isomer (Syn) | trans-Isomer (Anti) |
| Coupling ( | Typically larger (pseudo-axial/axial interactions). | Typically smaller. |
| NOE Signal | Strong correlation between H1 and H4 protons. | Weak or absent NOE between H1 and H4. |
| Chemical Shift | Amine/Alcohol protons often shifted downfield if H-bonded. | Normal chemical shifts.[1][2][3] |
Note: In 1,4-disubstituted cyclopentenes, the ring puckering can complicate
-values. NOE is the gold standard here.
Troubleshooting Guide (Scenario-Based)
Scenario A: "My isomers are co-eluting on standard Flash Chromatography."
Root Cause: If you are working with a bis-protected derivative (e.g., O-TBS and N-Boc), the lipophilic protecting groups mask the polar differences between the isomers.
Protocol 1: The "Deprotection" Strategy (Recommended)
-
Step: Selectively remove the oxygen protecting group (e.g., TBAF for silyl ethers) to reveal the free alcohol.
-
Rationale: The cis-isomer (4-Boc-amino-cis-2-cyclopentenol) can form an intramolecular H-bond between the Boc-NH and the free OH. The trans-isomer cannot.
-
Result: The trans-isomer, having a more exposed polar OH group, interacts more strongly with the silica stationary phase and elutes later . The cis-isomer, "hiding" its polarity internally, elutes earlier .
-
Mobile Phase: 20-40% EtOAc in Hexanes (Isocratic hold recommended).
Protocol 2: Silver Nitrate Impregnation (For non-alcohol derivatives) If your derivative lacks an alcohol (e.g., simple alkyl/aryl substitution), standard silica fails because the polarity difference is negligible.
-
Step: Prepare 10% w/w AgNO₃-impregnated silica gel.
-
Rationale: Silver ions (
) complex reversibly with the -electrons of the alkene. Steric bulk from the cis vs. trans substituents affects this complexation strength. -
Caution: Protect the column from light. Flush system with brine post-purification to remove leached silver.
Scenario B: "I have the wrong isomer enriched. Can I convert it?"
Root Cause: Synthetic routes like Luche reduction often yield the thermodynamic product, which may not be your target.
Protocol 3: The Mitsunobu Inversion Do not discard the unwanted isomer. Invert the stereocenter at the alcohol position.
-
Reagents: Triphenylphosphine (
), DIAD or DEAD, and a nucleophile (e.g., -nitrobenzoic acid or acetic acid). -
Mechanism: The reaction proceeds via an
mechanism, strictly inverting the configuration at the carbon bearing the hydroxyl group. -
Workflow:
-
Start: trans-Alcohol (Unwanted)
-
React: Mitsunobu conditions
cis-Ester -
Hydrolyze: LiOH/MeOH
cis-Alcohol (Target)
-
Visual Workflows
Figure 1: Purification Decision Tree
Caption: Logical workflow for selecting the optimal separation method based on functional group presence and scale.
Figure 2: Stereoinversion Cycle (Mitsunobu)
Caption: Converting the unwanted 'trans' isomer to the desired 'cis' scaffold via SN2 inversion.
Frequently Asked Questions (FAQs)
Q: Can I use Prep-HPLC for this separation? A: Yes. For diastereomers (cis vs trans), a standard C18 Reverse Phase column is often sufficient.
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
-
Gradient: Shallow gradients (e.g., 5% to 20% ACN over 20 mins) are required because the hydrophobicity difference is small.
-
Chiral Columns: If you need to separate enantiomers (e.g., (1R,4S) from (1S,4R)), you must use a chiral column like Chiralpak AD-H or Chiralcel OD-H using Hexane/IPA mixtures [1].
Q: My compound decomposes on Silica. What now? A: Boc-amines are generally stable, but allylic alcohols can undergo rearrangement or elimination on acidic silica.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites before loading your sample.
Q: Why is the 'Vince Lactam' mentioned in literature for this chemistry? A: The Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is the industrial starting material. It is often resolved enzymatically to >99% ee. Opening this lactam provides the 4-aminocyclopentenyl scaffold with defined stereochemistry, often bypassing the need for difficult downstream separations [2].
References
-
Beilstein-Institut. (2019). Straightforward chemical desymmetrisation of cis-(±)-4-O-protected-cyclopent-2-enol using resolving agents on column chromatography. Beilstein Archives. Link
-
Conway, P., & Evans, P. (2021).[1][3] An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one.[3][4] Journal of Chemical Research.[1] Link
-
Crimmins, M. T. (1998). New Developments in the Enantioselective Synthesis of Cyclopentyl Carbocyclic Nucleosides. Tetrahedron.[1] Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 4-Boc-aminocyclopent-1-ene: A Comparative Analysis
Introduction: The Structural Significance of 4-Boc-aminocyclopent-1-ene
In the landscape of modern synthetic chemistry and drug development, chiral cyclopentenylamines serve as invaluable building blocks for a diverse range of biologically active molecules, including carbocyclic nucleoside analogues and prostaglandin derivatives.[1][2] Among these, 4-Boc-aminocyclopent-1-ene is a pivotal intermediate, where the tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the amine functionality. The precise and unambiguous structural characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps.
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Boc-aminocyclopent-1-ene. As a primary tool for structural elucidation in organic chemistry, ¹H NMR spectroscopy offers a detailed map of the proton environments within a molecule.[3] We will dissect the expected spectrum, explaining the causality behind chemical shifts, coupling patterns, and integration. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from other key analytical techniques, providing a holistic perspective for researchers in the field.
Part 1: Deconstructing the ¹H NMR Spectrum of 4-Boc-aminocyclopent-1-ene
The power of ¹H NMR lies in its ability to translate the unique electronic environment of each proton into a distinct signal, defined by its chemical shift (δ), integration, and multiplicity (splitting pattern).[4][5] Based on the structure of 4-Boc-aminocyclopent-1-ene, we can predict a characteristic set of signals.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-a | Olefinic Protons (H-1, H-2) | ~5.8 – 6.0 | Multiplet | 2H | - |
| H-b | Allylic/Amine Methine (H-4) | ~4.6 – 4.8 | Multiplet | 1H | - |
| H-c | Allylic Methylene (H-3) | ~2.2 – 2.6 | Multiplet | 2H | - |
| H-d | Methylene (H-5) | ~1.8 – 2.2 | Multiplet | 2H | - |
| H-e | Amine Proton (N-H) | ~4.9 – 5.1 | Broad Singlet | 1H | - |
| H-f | Boc Group (-(CH₃)₃) | ~1.45 | Singlet | 9H | - |
Detailed Peak-by-Peak Analysis
-
Olefinic Protons (H-a, ~5.8-6.0 ppm): The two protons directly attached to the carbon-carbon double bond are known as vinylic or olefinic protons. The π-electron system of the double bond creates a local magnetic field that strongly deshields these protons, causing them to resonate significantly downfield compared to alkane protons.[3][6] Their signals often appear as a complex multiplet due to coupling with each other (geminal coupling, if non-equivalent) and with the adjacent allylic protons (H-c).
-
Allylic/Amine Methine (H-b, ~4.6-4.8 ppm): This single proton is attached to the carbon bearing the Boc-amino group. Its position is influenced by two factors: its allylic nature and the electron-withdrawing effect of the adjacent nitrogen atom. This combined deshielding pushes its signal downfield. It will appear as a multiplet due to coupling with the neighboring protons at positions H-3 and H-5.
-
Allylic Methylene (H-c, ~2.2-2.6 ppm) & Methylene (H-d, ~1.8-2.2 ppm): These methylene protons are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. The allylic protons (H-c) are deshielded by their proximity to the double bond and typically resonate at a lower field than the other methylene protons (H-d).[3] Both sets of protons will exhibit complex splitting patterns due to geminal coupling (coupling to each other) and vicinal coupling (coupling to adjacent protons).[7]
-
Amine Proton (H-e, ~4.9-5.1 ppm): The chemical shift of the N-H proton can be highly variable and is sensitive to solvent, concentration, and temperature. It often appears as a broad singlet because of rapid chemical exchange and quadrupole broadening from the nitrogen atom, which can obscure coupling to adjacent protons.[5] A D₂O exchange experiment can be performed to confirm this assignment; the N-H peak will disappear upon addition of D₂O.[8]
-
Boc Group Protons (H-f, ~1.45 ppm): This is one of the most characteristic signals in the spectrum. The nine protons of the three methyl groups on the tert-butyl moiety are chemically and magnetically equivalent. This results in a sharp, intense singlet, integrating to nine protons.[9][10] Its upfield position is typical for saturated alkyl protons shielded from electron-withdrawing groups.
Part 2: A Comparative Guide to Alternative Analytical Techniques
While ¹H NMR is the cornerstone for structural elucidation, a comprehensive characterization relies on a suite of orthogonal analytical methods. Each technique provides a unique piece of the puzzle, and their combined application ensures the highest level of scientific rigor.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Carbon skeleton, number of unique carbons.[4] | Directly images the carbon backbone; useful for identifying quaternary carbons. | Lower natural abundance of ¹³C leads to lower sensitivity and longer acquisition times; no coupling information in standard decoupled spectra.[11] |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass-to-charge ratio, elemental composition. | Provides highly accurate molecular weight, allowing for unambiguous determination of the molecular formula.[12] | Provides no information on connectivity or stereochemistry; fragmentation patterns can be complex to interpret. |
| HPLC / UHPLC | Purity assessment, quantification. | Gold standard for determining sample purity and quantifying components in a mixture; highly sensitive and reproducible.[13][14] | Provides no structural information about unknown impurities; requires a chromophore for UV detection. |
| FTIR Spectroscopy | Presence of functional groups (N-H, C=O, C=C). | Fast, non-destructive, and excellent for identifying key functional groups (e.g., the strong carbonyl stretch of the Boc group). | Provides a molecular "fingerprint" but offers limited detail on the overall molecular structure and connectivity. |
Expert Insight: For a molecule like 4-Boc-aminocyclopent-1-ene, a typical characterization workflow would involve ¹H and ¹³C NMR for primary structure confirmation, HRMS to validate the elemental composition, and HPLC to determine the purity with exacting precision. FTIR would serve as a quick preliminary check to confirm the presence of the expected carbamate and alkene functionalities.
Part 3: Experimental Protocol and Workflow
Trustworthy data begins with a robust and well-documented experimental protocol. The following section details a standard operating procedure for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Protocol for ¹H NMR Analysis
-
Sample Preparation: a. Weigh approximately 5-10 mg of high-purity (>95%) 4-Boc-aminocyclopent-1-ene directly into a clean, dry NMR tube. b. Using a Pasteur pipette, add approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. c. Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A clear, homogeneous solution is critical for high-resolution spectra.[10]
-
NMR Instrument Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer's autosampler or manual probe. b. Load a standard set of acquisition parameters for a ¹H experiment on a 400 MHz (or higher) instrument. Key parameters include:[3]
- Pulse Angle: 30° (for quantitative accuracy) or 90° (for maximum signal).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (d1): 1-5 seconds (a longer delay ensures full relaxation of all protons for accurate integration).
- Number of Scans: 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration. c. Perform standard instrument shimming procedures to optimize the magnetic field homogeneity and improve spectral resolution. d. Acquire the Free Induction Decay (FID) data.
-
Data Processing: a. Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase the resulting spectrum manually or automatically to ensure all peaks are in pure absorption mode (positive and symmetrical). c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate all signals to determine the relative number of protons corresponding to each peak. e. Analyze the multiplicity and measure the coupling constants (J-values) for all relevant signals.
Visualized Workflow: From Sample to Spectrum
The following diagram illustrates the logical flow of the NMR analysis process.
Caption: A typical workflow for NMR analysis.
Conclusion
The ¹H NMR spectrum of 4-Boc-aminocyclopent-1-ene provides a wealth of structural information that is both definitive and nuanced. From the characteristic downfield signals of the olefinic protons to the sharp, high-intensity singlet of the Boc protecting group, each peak serves as a critical data point for structural verification. While ¹H NMR is arguably the most powerful single technique for this purpose, its true potential is realized when integrated into a broader analytical strategy. By coupling NMR data with insights from mass spectrometry for molecular formula confirmation and chromatography for purity assessment, researchers can build an unassailable, data-driven case for the identity and quality of their synthesized molecules, ensuring the success of subsequent research and development efforts.
References
-
Serendipitous One-Step Synthesis of Cyclopentene Derivatives from 5′-Deoxy-5′-heteroarylsulfonylnucleosides as Nucleoside-Derived Julia–Kocienski Reagents. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene. Doc Brown's Advanced Level Organic Chemistry. Available at: [Link]
-
1 H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). ResearchGate. Available at: [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
-
Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Modgraph. Available at: [Link]
-
1H NMR Spectroscopy. University of Regensburg. Available at: [Link]
-
Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. ResearchGate. Available at: [Link]
-
Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Available at: [Link]
-
Readily synthesized Boc-ethylenediamine analyzed on TLC and compared with Ethylenediamine. Scholars Research Library. Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Semantic Scholar. Available at: [Link]
-
(1R,4S)-(+)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid. PubChem. Available at: [Link]
-
Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd.. Available at: [Link]
-
Comparison of statistical multivariate analysis methods for impurity profiling of a carbamate chemical warfare agent precursor. ACS Fall 2025. Available at: [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]
-
An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. ResearchGate. Available at: [Link]
-
Determination of carbamates in edible vegetable oils by ultra-high performance liquid chromatography-tandem mass spectrometry using a new clean-up based on zirconia for QuEChERS methodology. PubMed. Available at: [Link]
-
Simultaneous determination of three carbamate pesticides using vortex-assisted liquid–liquid microextraction combined with HPLC-amperometric detection. ResearchGate. Available at: [Link]
-
(1S,4R)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylic acid. ChemBK. Available at: [Link]
-
1H NMR Coupling Constants. Organic Chemistry Data. Available at: [Link]
-
Linkage of starting materials and an intermediate synthesis product of a carbamate chemical warfare agent. University of Helsinki. Available at: [Link]
-
1 H– 1 H Coupling in Proton NMR. ACD/Labs. Available at: [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. web.mnstate.edu [web.mnstate.edu]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 13. Determination of carbamates in edible vegetable oils by ultra-high performance liquid chromatography-tandem mass spectrometry using a new clean-up based on zirconia for QuEChERS methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Guide: Infrared Spectral Analysis of N-Boc-Cyclopentene Derivatives
Executive Summary
This guide provides a high-resolution spectral analysis of N-Boc-protected cyclopentene derivatives (e.g., N-Boc-3-pyrroline or N-Boc-3-aminocyclopentene). In drug development, these scaffolds serve as critical intermediates. Rapid, non-destructive validation of the tert-butoxycarbonyl (Boc) protecting group and the integrity of the alkene (C=C) functionality is essential during synthesis and deprotection monitoring.
Key Takeaway: The spectral fingerprint is defined by the competition between the intense Carbamate C=O (1690–1710 cm⁻¹) and the weaker, ring-strain-influenced Cyclopentene C=C (1620–1660 cm⁻¹) . Successful differentiation requires focusing on the diagnostic sp² C-H stretch (>3000 cm⁻¹) and the t-Butyl doublet (~1365/1390 cm⁻¹) .
Technical Deep Dive: Vibrational Modes & Causality
To interpret the spectrum accurately, one must understand the electronic and mechanical causality behind the peaks.
A. The N-Boc Signature (Carbamate Resonance)
The tert-butoxycarbonyl group dominates the mid-IR region.
-
C=O Stretch (Amide I-like): The carbonyl bond is stiffened by resonance with the nitrogen lone pair but slightly weakened by the alkoxy oxygen. In N-Boc systems, this appears as a very strong band at 1690–1710 cm⁻¹ .
-
The "Boc Doublet": The tert-butyl group exhibits a characteristic "gem-dimethyl" effect. The symmetric bending of the methyl C-H bonds splits into a diagnostic doublet at 1390 cm⁻¹ and 1365 cm⁻¹ . This is the most reliable marker for confirming the presence of the Boc group when the carbonyl region is crowded.
-
C-O Stretches: The ester-like C-O-C vibration appears as a broad, intense series of bands between 1150–1250 cm⁻¹ .
B. The Cyclopentene Ring (Strain & Hybridization)
Cyclopentene presents a unique challenge due to ring strain and symmetry.
-
=C-H Stretch (sp²): Unlike the saturated C-H stretches (<3000 cm⁻¹), the alkene protons absorb just above the diagnostic threshold, typically 3050–3090 cm⁻¹ .
-
C=C Stretch: In an unstrained linear alkene, this appears ~1640 cm⁻¹. In cyclopentene, the bond angle compression slightly alters the force constant. While often weak due to near-symmetry (dipole moment change is minimal), it typically resolves as a sharp, medium-weak band at 1620–1660 cm⁻¹ .
-
Critical Interference: This band often sits on the shoulder of the massive Boc C=O peak. High resolution (2 cm⁻¹) is required to resolve them.
-
Comparative Analysis: Reaction Monitoring
The following tables compare the target molecule against its critical process alternatives: the Deprotected Amine (product) and the Saturated Analog (over-reduction impurity).
Scenario A: Monitoring N-Boc Deprotection (Acidolysis)
Objective: Confirm cleavage of the Boc group to yield the free amine salt.
| Functional Group | Vibration Mode | N-Boc-Cyclopentene (Starting Material) | Cyclopentenyl Amine (Deprotected Product) | Status |
| Carbamate C=O | Stretch | ~1690–1710 cm⁻¹ (Strong) | Absent | Primary Indicator |
| t-Butyl | C-H Bend | 1365 & 1390 cm⁻¹ (Doublet) | Absent | Confirmatory |
| Amine N-H | Stretch | Absent (or single weak band) | 3300–3500 cm⁻¹ (Broad/Multiple) | Product Marker |
| Alkene C=C | Stretch | ~1620–1660 cm⁻¹ | ~1620–1660 cm⁻¹ (Unchanged) | Integrity Check |
Scenario B: Monitoring Hydrogenation (Side Reaction)
Objective: Ensure the alkene is preserved during other transformations.
| Functional Group | Vibration Mode | N-Boc-Cyclopentene (Target) | N-Boc-Cyclopentane (Impurity) | Status |
| Alkene =C-H | sp² Stretch | 3050–3090 cm⁻¹ | Absent (Only <3000 cm⁻¹) | Diagnostic |
| Alkene C=C | Stretch | 1620–1660 cm⁻¹ | Absent | Confirmatory |
| Boc C=O | Stretch | ~1700 cm⁻¹ | ~1690–1700 cm⁻¹ | Non-diagnostic |
Visualization: Spectral Map & Workflow
Diagram 1: Spectral Assignment Map
This diagram maps the physical structure of N-Boc-3-pyrroline (a representative cyclopentene derivative) to its specific vibrational frequencies.
Caption: Mapping of functional groups to diagnostic IR frequencies. Note the separation between sp² C-H (>3000) and sp³ C-H (<3000).
Diagram 2: Experimental Workflow (ATR-FTIR)
A self-validating protocol for acquiring high-fidelity data.
Caption: Standardized ATR-FTIR workflow ensuring data integrity by validating background and baseline quality before analysis.
Experimental Protocol: ATR-FTIR Acquisition
To ensure reproducibility, follow this validated protocol.
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory. Parameters: Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving C=O/C=C overlap); Scans: 32.
-
System Validation: Ensure the energy throughput is >30% of the open beam value.
-
Background Subtraction: Collect a background spectrum of the clean, dry crystal immediately before the sample. Why? This removes atmospheric water vapor and CO₂ (2350 cm⁻¹) artifacts that can obscure the nitrile/alkyne region (though less relevant here, it is good practice).
-
Sample Loading:
-
Solids: Clamp down with high pressure to ensure intimate contact with the crystal.
-
Liquids/Oils: Use a single drop; no pressure clamp needed.
-
-
Cleaning: Wipe with isopropanol. Caution: Avoid acetone if using a ZnSe crystal as it may damage the housing adhesive over time; Diamond is resistant.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectra of Cyclopentene and Derivatives. NIST Chemistry WebBook, SRD 69. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for specific group frequencies including Boc and cyclic alkenes).
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (Detailed breakdown of C-H sp2 vs sp3 stretches). Link
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.
-
Thermo Fisher Scientific. N-Boc-3-pyrroline Product Specification and Spectral Data. (Commercial reference for specific derivative purity and expected peaks). Link
Technical Guide: Mass Spectrometry Profiling of 4-Boc-aminocyclopentene
The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 4-Boc-aminocyclopentene, a critical intermediate in the synthesis of neuraminidase inhibitors like Peramivir.
Content Type: Publish Comparison Guide Subject: tert-Butyl (cyclopent-3-en-1-yl)carbamate (4-Boc-aminocyclopentene) Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers
Executive Summary & Application Context
4-Boc-aminocyclopentene (4-BACP ) is a high-value chiral building block derived from the enzymatic resolution of Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). It serves as the carbocyclic scaffold for several antiviral therapeutics, most notably Peramivir (Rapivab).
Accurate mass spectrometric identification of 4-BACP is critical during process development to distinguish it from:
-
Regioisomers: 3-Boc-aminocyclopentene (allylic isomer).
-
Byproducts: Fully saturated analogs (Boc-aminocyclopentane) or deprotected species.
-
Thermal Degradants: Isocyanates formed during aggressive ionization.
This guide compares the fragmentation behavior of 4-BACP under Electrospray Ionization (ESI) versus Electron Impact (EI), establishing ESI-MS/MS as the gold standard for structural validation.
Experimental Protocol: ESI-MS/MS Acquisition
To replicate the fragmentation data described below, the following self-validating protocol is recommended. This workflow minimizes thermal degradation of the labile Boc group prior to ionization.
Instrumental Parameters
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 – 3.5 kV (Low voltage prevents in-source fragmentation).
-
Cone Voltage: 20–30 V. Note: Higher cone voltages (>50V) will artificially induce the loss of the tert-butyl group, mimicking the M-56 peak as the molecular ion.
-
Mobile Phase: 0.1% Formic Acid in 50:50 H2O:MeCN. (Acidic pH promotes [M+H]+ formation).
-
Collision Energy (CID): Stepped energy ramp (10, 20, 40 eV) to visualize the full transition from precursor to backbone fragments.
Sample Preparation
-
Concentration: 10 µg/mL in Methanol.
-
Direct Infusion: 5 µL/min flow rate.
-
Pre-run Check: Verify background noise at m/z 57 (t-butyl cation) is <5% of base peak to ensure system cleanliness.
Fragmentation Mechanics & Pathway Analysis
The fragmentation of 4-BACP is driven by the instability of the tert-butyl carbamate moiety and the energetics of the cyclopentene ring.
Primary Pathway: The Boc Collapse
Upon protonation ([M+H]+ = 184.13), the molecule undergoes two competitive elimination pathways:
-
Type A (Isobutene Loss): A McLafferty-like rearrangement or charge-remote fragmentation eliminates isobutene (56 Da), yielding the protonated carbamic acid intermediate (m/z 128 ).
-
Type B (Full Boc Loss): Rapid decarboxylation follows Type A, or occurs simultaneously, expelling CO2 and isobutene to generate the free amine cation (m/z 84 ).
Secondary Pathway: Ring Cleavage
The resulting 4-aminocyclopentene ion (m/z 84) is homoallylic. Unlike its 3-amino isomer, it cannot directly stabilize the positive charge via allylic resonance without hydride shifts.
-
Formation of C5H5+ (m/z 67): The loss of ammonia (NH3, 17 Da) from the m/z 84 precursor yields the cyclopentadienyl cation (m/z 67). This is a highly stable, aromatic 6π-electron system, making it a diagnostic terminal fragment for cyclopentene amines.
Visualization of Fragmentation Pathways
The following diagram illustrates the causal relationships between the precursor and its fragments.
Figure 1: ESI-MS/MS fragmentation tree of 4-Boc-aminocyclopentene showing the transition from the protonated molecular ion to the stable cyclopentadienyl cation.
Comparative Analysis: 4-BACP vs. Alternatives
Comparison 1: Regioisomers (4-Boc vs. 3-Boc)
Distinguishing the 4-isomer (homoallylic) from the 3-isomer (allylic) is a common challenge in Vince lactam chemistry.
| Feature | 4-Boc-aminocyclopentene (Target) | 3-Boc-aminocyclopentene (Isomer) | Mechanism |
| [M+H]+ Stability | Moderate | Lower | 3-isomer forms a resonance-stabilized allylic cation immediately upon Boc loss, accelerating fragmentation. |
| Base Peak (ESI) | m/z 84 (Amine core) | m/z 84 (Amine core) | Both lose Boc easily; MS/MS is required for distinction. |
| Diagnostic Ion | m/z 67 (High Intensity) | m/z 67 (Very High Intensity) | Both form C5H5+, but the 3-isomer pathway is energetically more favorable due to allylic positioning. |
| Hydride Shift | Required for conjugation | Not required | The 4-isomer must undergo hydride shift to conjugate the charge with the double bond, often resulting in a slightly higher survival of the m/z 84 intermediate compared to the 3-isomer. |
Comparison 2: Ionization Techniques (ESI vs. EI)
Why ESI is the required standard for this molecule:
-
Electron Impact (EI): The Boc group is thermally unstable. In GC-MS (EI), the molecular ion (M+[1]• = 183) is rarely observed.[2] Instead, the spectrum is dominated by m/z 57 (t-butyl cation) and m/z 56 (isobutene), providing little structural information about the cyclopentene ring.
-
Electrospray (ESI): The "soft" ionization preserves the [M+H]+ (m/z 184), allowing for definitive molecular weight confirmation before fragmentation is induced in the collision cell.
Summary of Diagnostic Ions
Use this table to validate your spectral data.
| m/z Value | Ion Identity | Origin / Mechanism | Relative Abundance (ESI) |
| 184.13 | [M+H]+ | Protonated Molecular Ion | 10–40% (Depends on Cone Voltage) |
| 128.07 | [MH - C4H8]+ | Loss of Isobutene (Neutral) | 20–50% |
| 84.08 | [MH - Boc]+ | Loss of Boc Group (Amine Core) | 100% (Base Peak) |
| 67.05 | [C5H5]+ | Cyclopentadienyl Cation (-NH3) | 40–80% (High Collision Energy) |
| 57.07 | [C4H9]+ | tert-Butyl Cation | Variable (High in In-Source Fragmentation) |
References
-
Vince Lactam Applications: Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. ResearchGate.[3]
-
Boc Fragmentation Mechanisms: Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
-
Cyclic Peptide/Amine Fragmentation: ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy.[1][3][4][5][6][7][8]
-
Boc Chemistry Overview: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
Sources
- 1. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Cyano-1-tributylsilyloxybenzene [webbook.nist.gov]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. library.dphen1.com [library.dphen1.com]
- 7. researchgate.net [researchgate.net]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Comparative Reactivity Profile: 4-Boc-aminocyclopentene vs. N-Boc-3-pyrroline
Executive Summary
This guide provides a technical comparison between 4-Boc-aminocyclopentene (A) and N-Boc-3-pyrroline (B) . While both scaffolds serve as five-membered, unsaturated building blocks for bioactive molecules (e.g., glycosidase inhibitors, antiviral agents), their reactivity profiles diverge significantly due to electronic and stereoelectronic effects.
Key Distinction:
-
4-Boc-aminocyclopentene functions as a "Directable Scaffold." The exocyclic carbamate can participate in hydrogen-bonding interactions that direct incoming electrophiles to the syn-face (Henbest effect).
-
N-Boc-3-pyrroline functions as a "Sterically Biased Scaffold." The endocyclic nitrogen, constrained within the ring and protected by a bulky Boc group, predominantly forces incoming reagents to the anti-face via steric shielding and electronic deactivation.
Part 1: Structural & Electronic Baseline
To rationalize the reactivity differences, we must first analyze the ground-state electronics of both alkenes.
Electronic Character
-
4-Boc-aminocyclopentene: The alkene is a simple cycloalkene. The homoallylic Boc-amino group exerts a mild inductive withdrawal (-I effect) but does not significantly deactivate the double bond towards electrophiles. The alkene remains relatively electron-rich (nucleophilic).
-
N-Boc-3-pyrroline: The nitrogen atom is part of the ring.[1][2][3][4] Although it is in the 3-position (allylic), the Boc protection ties up the nitrogen lone pair in resonance with the carbonyl (
). This creates a dipole that withdraws electron density from the ring, making the double bond less nucleophilic than the carbocyclic analog.
Stereochemical Vectors
-
Conformation: Both rings adopt a shallow envelope conformation.
-
Steric Bulk: The tert-butyl group in N-Boc-3-pyrroline is held closer to the reactive center (the alkene) compared to the exocyclic amine in the cyclopentene derivative.
Figure 1: Mechanistic divergence in electrophilic addition reactions.
Part 2: Functionalization & Stereocontrol[5]
The most critical operational difference lies in epoxidation and dihydroxylation .
Epoxidation (mCPBA)
This reaction highlights the "Directing vs. Blocking" dichotomy.
-
4-Boc-aminocyclopentene (Syn-Dominant): When treated with m-chloroperbenzoic acid (mCPBA) in non-polar solvents (e.g., DCM), the amide hydrogen of the Boc group forms a hydrogen bond with the peracid oxygen. This anchors the oxidant to the same face as the amine.
-
Result: Major product is the syn-epoxide.
-
Data: Diastereomeric ratio (dr) can exceed 10:1 favoring syn.
-
-
N-Boc-3-pyrroline (Anti-Dominant): The N-Boc group lacks a proton capable of directing the oxidant (the N is tertiary in the transition state context or sterically crowded). The bulky tert-butyl group shields the syn face.
-
Result: Major product is the anti-epoxide (trans to the N-Boc group).
-
Data: Exclusive formation of trans-epoxide is often observed.
-
Dihydroxylation (Upjohn Conditions)
-
N-Boc-3-pyrroline: Reaction with catalytic OsO₄/NMO is slow due to the electron-deficient double bond. High catalyst loading or accelerators (e.g., citric acid) are often required. Stereochemistry is strictly anti to the N-Boc group.
-
4-Boc-aminocyclopentene: Reaction proceeds rapidly. While steric control favors anti, specific conditions (Donetti conditions) can leverage the directing effect, though less reliably than epoxidation.
Acid Stability Profile
-
Cyclopentene: Robust. The Boc group can be removed (TFA/DCM) to yield the free amine salt without degrading the carbocycle.
-
Pyrroline: Sensitive. Acidic deprotection of N-Boc-3-pyrroline requires careful control.[2] Strong acids can induce isomerization to the enamine (2-pyrroline), which may subsequently polymerize or aromatize to pyrrole under oxidative stress.
Part 3: Experimental Protocols
Protocol A: Directed Epoxidation of 4-Boc-aminocyclopentene
Target: Syn-epoxide formation via Henbest directing effect.
Reagents:
-
4-Boc-aminocyclopentene (1.0 equiv)
-
m-CPBA (77% max, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated NaHCO₃, Na₂SO₃[5]
Workflow:
-
Dissolution: Dissolve 4-Boc-aminocyclopentene (1.0 g, 5.46 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Critical: Lower temperature maximizes the H-bonding lifetime.
-
Addition: Add m-CPBA (1.5 g, ~6.5 mmol) portion-wise over 15 minutes. Do not dump; exothermic.
-
Reaction: Stir at 0 °C for 4 hours, then allow to warm to room temperature (RT) overnight.
-
Quench: Dilute with DCM (20 mL). Pour into a 1:1 mixture of sat. NaHCO₃ and sat. Na₂SO₃ (50 mL) to destroy excess peroxide. Stir vigorously until the organic layer is negative for peroxides (starch-iodide paper test).
-
Isolation: Separate phases. Extract aqueous layer with DCM (2x). Dry combined organics over MgSO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Expected Outcome:Syn-epoxide (major) vs Anti-epoxide (minor).
-
Protocol B: Steric-Controlled Dihydroxylation of N-Boc-3-pyrroline
Target: Anti-diol formation (trans-3,4-dihydroxy-N-Boc-pyrrolidine).
Reagents:
-
N-Boc-3-pyrroline (1.0 equiv)
-
OsO₄ (2.5 wt% in t-BuOH, 0.02 equiv)
-
N-Methylmorpholine N-oxide (NMO) (1.2 equiv)
-
Acetone/Water (4:1 v/v)
Workflow:
-
Preparation: In a flask, combine N-Boc-3-pyrroline (1.0 g, 5.9 mmol) and NMO (0.83 g, 7.1 mmol) in Acetone/Water (20 mL).
-
Catalysis: Add OsO₄ solution (1.5 mL) dropwise at RT.
-
Note: The solution typically turns dark/black as Os(VI) species form.
-
-
Monitoring: Stir at RT for 12–24 hours. (Reaction is slower than carbocycle). Monitor by TLC (stain with KMnO₄ or Ninhydrin).
-
Quench: Add solid Na₂SO₃ (1.0 g) and stir for 30 minutes to reduce residual Osmium to OsO₂ (black precipitate).
-
Filtration: Filter through a pad of Celite to remove Osmium solids. Safety: Osmium is toxic; handle in fume hood.
-
Workup: Concentrate filtrate. Dissolve residue in EtOAc, wash with 1M HCl (cold) and Brine.
-
Result: The product is the cis-diol (relative to the alkene addition) but resides on the face anti to the N-Boc group.
Part 4: Comparative Data Summary
| Feature | 4-Boc-aminocyclopentene | N-Boc-3-pyrroline |
| Core Structure | Carbocycle (Homoallylic amine) | Heterocycle (Allylic carbamate) |
| Alkene Nucleophilicity | High | Moderate/Low (e- deficient) |
| Epoxidation (mCPBA) | Syn-selective (H-bond directed) | Anti-selective (Steric control) |
| Dihydroxylation (OsO₄) | Fast; mixed selectivity w/o ligands | Slow; Anti-selective (Steric) |
| Acid Stability | High (Stable to TFA deprotection) | Low (Risk of aromatization/polymerization) |
| Common Application | Aminocyclopentitol synthesis (e.g., Peramivir) | 3,4-Dihydroxypyrrolidine synthesis |
Decision Matrix
-
Choose 4-Boc-aminocyclopentene if: You need to install functionality cis to the amine (using the amine to direct) or require a robust scaffold for harsh downstream chemistry.
-
Choose N-Boc-3-pyrroline if: You target pyrrolidine alkaloids and require trans-relationships between the nitrogen substituent and the 3,4-positions (using the inherent steric bias).
References
-
Stereoselective Epoxidation of Cyclic Alkenes
-
Pyrrolidine Synthesis & Reactivity
-
General Reactivity of N-Boc Group
-
Upjohn Dihydroxylation Standards
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. Upjohn Dihydroxylation [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
Validating stereochemistry of (1R,4S)-4-Boc-aminocyclopent-2-ene
Validating the Stereochemistry of (1R,4S)-4-Boc-aminocyclopent-2-ene: A Comparative Guide to Orthogonal Analytical Modalities
Executive Summary
(1R,4S)-4-Boc-aminocyclopent-2-ene is a highly versatile chiral synthon, prominently utilized in the synthesis of carbocyclic nucleosides such as the antiviral agents abacavir and peramivir. Because biological targets are inherently chiral, the pharmacological efficacy of the final active pharmaceutical ingredient (API) is strictly dictated by the stereochemical integrity of this cyclopentene intermediate. As a Senior Application Scientist, I approach stereochemical validation not as a single test, but as a self-validating, orthogonal system. This guide objectively compares the performance of Chiral HPLC, Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Single-Crystal X-Ray Diffraction (SC-XRD) to establish both the relative and absolute configuration of this critical building block.
Orthogonal Analytical Modalities: Causality and Comparison
Relying on a single analytical technique for stereochemical assignment invites risk. A robust validation strategy requires confirming enantiomeric purity, establishing relative spatial arrangements, and finally locking down the absolute 3D configuration.
-
Chiral HPLC (Enantiomeric Purity): Before assigning absolute configuration, we must ensure the sample is not a racemate. Chiral HPLC is the frontline workhorse for quantifying enantiomeric excess (%ee) 1.
-
Causality: If a sample has low %ee, downstream chiroptical methods (like VCD) will yield signal-averaged, artificially weak spectra, leading to ambiguous or incorrect absolute assignments.
-
-
2D NMR - NOESY/ROESY (Relative Stereochemistry): NMR cannot determine absolute handedness on its own without chiral derivatizing agents . However, 2D NOESY is critical for confirming the relative configuration.
-
Causality: By observing the Nuclear Overhauser Effect (NOE) between the C1 and C4 protons, we can confirm they reside on the same face of the cyclopentene ring (the cis relationship). This narrows the structural possibilities down to either the (1R,4S) or (1S,4R) enantiomer.
-
-
Vibrational Circular Dichroism (VCD) (Absolute Stereochemistry): VCD is the solution-state gold standard for absolute configuration 3.
-
Causality: (1R,4S)-4-Boc-aminocyclopent-2-ene is often an oil or a low-melting solid, making crystallization difficult. VCD measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum against a Density Functional Theory (DFT) simulated spectrum of the (1R,4S) model, we can unambiguously assign the absolute configuration without needing a single crystal 4.
-
-
Single-Crystal X-Ray Diffraction (SC-XRD) (Unambiguous 3D Structure): The definitive method, provided the molecule crystallizes.
-
Causality: Because the intact Boc-protected molecule lacks a heavy atom (like Br or I), anomalous dispersion (the Bijvoet difference) is weak. To achieve a reliable Flack parameter (<0.1) for absolute configuration, the compound typically requires derivatization (e.g., forming a heavy-atom salt) 1.
-
Quantitative Data Presentation: Modality Comparison
The following table summarizes the operational parameters and performance metrics of each technique when applied to (1R,4S)-4-Boc-aminocyclopent-2-ene.
| Analytical Modality | Primary Output | Sample State | Turnaround Time | Sample Requirement | Limitations & Caveats |
| Chiral HPLC | Enantiomeric Excess (%ee) | Solution | Hours | < 1 mg | Requires method development/screening of chiral stationary phases; does not provide 3D structure 5. |
| 2D NMR (NOESY) | Relative Configuration (cis/trans) | Solution (e.g., CDCl3) | Hours | 5 - 10 mg | Cannot determine absolute configuration without chiral derivatization . |
| VCD Spectroscopy | Absolute Configuration | Solution (e.g., CDCl3) | Days (due to DFT) | 10 - 20 mg | Requires computationally intensive DFT modeling; sensitive to baseline artifacts 3. |
| SC-XRD | Absolute & Relative Config | Solid (Single Crystal) | Days to Weeks | ~1 mg (Crystal) | Compound must crystallize; requires heavy atom derivatization for definitive absolute assignment 1. |
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Chiral HPLC for Enantiomeric Purity Validation
-
Column Screening: Screen the compound against immobilized polysaccharide-based chiral stationary phases (e.g., Chiralpak IG or Chiralcel OJ-H) using normal-phase conditions (Hexane/Isopropanol).
-
Method Optimization: Adjust the modifier concentration to achieve baseline resolution (Rs > 1.5) between the (1R,4S) and (1S,4R) enantiomers.
-
Self-Validation Step: Inject a known racemic mixture of cis-4-Boc-aminocyclopent-2-ene to verify that both peaks integrate to an exact 1:1 ratio, proving the method is free of bias.
-
Sample Analysis: Inject the synthesized (1R,4S) batch. Calculate the %ee. Proceed to VCD only if %ee > 99%.
Protocol B: VCD and DFT for Absolute Configuration Assignment
-
Conformational Search (In Silico): Perform a molecular mechanics (MMFF94) conformational search on the (1R,4S) enantiomer to identify all low-energy conformers within a 5 kcal/mol window.
-
DFT Optimization: Optimize the geometry and calculate the IR and VCD frequencies for each conformer using DFT at the B3LYP/6-31G(d,p) level of theory, incorporating a polarizable continuum model (PCM) for the solvent (e.g., chloroform) 4.
-
Spectral Acquisition (In Vitro): Dissolve 15 mg of the compound in 150 µL of CDCl3. Place in a BaF2 cell (100 µm path length). Acquire the IR and VCD spectra using a commercial FT-VCD spectrometer (4 cm⁻¹ resolution, 4-hour collection time to ensure high signal-to-noise ratio) 3.
-
Self-Validation Step (Baseline Subtraction): To eliminate optical artifacts, subtract the VCD spectrum of the racemic solvent/cell blank from the sample spectrum. If available, scan the (1S,4R) enantiomer to confirm a perfect mirror-image VCD spectrum.
-
Correlation: Overlay the Boltzmann-averaged DFT calculated spectrum with the experimental spectrum. A matching sign and magnitude of the robust vibrational bands (e.g., the C=O stretch of the Boc group and C=C ring stretch) confirms the (1R,4S) absolute configuration.
Mandatory Visualization: Stereochemical Validation Workflow
Orthogonal stereochemical validation workflow for (1R,4S)-4-Boc-aminocyclopent-2-ene.
References
-
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
-
Chiral liquid chromatography contribution to the determination of the absolute configuration of enantiomers. ResearchGate.[Link]
-
Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. MDPI.[Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.[Link]
Sources
Strategic Amine Protection in Carbocyclic Scaffolds: The Superiority of Boc over Cbz for Aminocyclopentenes
Aminocyclopentenes are indispensable chiral building blocks in modern organic synthesis. They serve as the foundational scaffolds for a variety of biologically active molecules, most notably carbocyclic nucleoside analogs (such as the antiviral drug Abacavir) 1 and conformationally restricted neurotransmitter analogs 2. During multi-step syntheses, the primary or secondary amine on the cyclopentene ring must be temporarily masked to prevent unwanted side reactions.
While both tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) are standard carbamate protecting groups 3, the presence of the endocyclic double bond introduces a severe chemoselectivity challenge. As a Senior Application Scientist, I have observed countless synthetic routes fail at the deprotection stage due to improper protecting group selection. This guide provides a data-driven, mechanistic comparison demonstrating why Boc-protection is objectively superior to Cbz-protection for aminocyclopentene workflows.
Mechanistic Causality: The Orthogonality Imperative
The fundamental difference between Boc and Cbz groups lies in the chemical conditions required for their removal—a concept known as orthogonality 4.
The Cbz Liability: Reductive Cleavage
Cbz groups are classically removed via catalytic hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas 5. The mechanism involves the hydrogenolysis of the benzyl-oxygen bond, forming an unstable carbamic acid that spontaneously decarboxylates 5. However, the endocyclic alkene of a cyclopentene ring is highly susceptible to reduction under these exact conditions 6. Consequently, standard Cbz deprotection concurrently reduces the cyclopentene to a cyclopentane, destroying the critical structural motif required for downstream functionalization. While specialized catalyst poisoning (e.g., Lindlar catalyst) can sometimes mitigate over-reduction, Cbz cleavage often fails or proceeds sluggishly under these attenuated conditions 6.
The Boc Advantage: Acidic Cleavage
Boc deprotection is driven by acidolysis, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) 4. The mechanism relies on the protonation of the carbamate oxygen, leading to the expulsion of a stable tert-butyl carbocation (which eliminates to form volatile isobutylene) and subsequent decarboxylation 7. Because this pathway is purely ionic and relies strictly on acid-base chemistry, it is completely orthogonal to the non-polar alkene. The double bond remains 100% intact.
Visualizing the Divergent Pathways
Divergent deprotection pathways of protected aminocyclopentenes highlighting alkene preservation.
Quantitative Comparison of Protective Strategies
The efficiency of protection and deprotection reactions is a critical factor in the selection of a protecting group 4. The table below summarizes the practical and quantitative differences between Boc and Cbz strategies specifically applied to aminocyclopentene substrates.
| Parameter | Boc-Aminocyclopentene | Cbz-Aminocyclopentene |
| Deprotection Reagent | TFA or HCl in organic solvent | H₂ gas, Pd/C catalyst |
| Primary Mechanism | Acidolysis & Decarboxylation | Catalytic Hydrogenolysis |
| Alkene Survival Rate | >99% (Orthogonal) | <5% (Severe Over-reduction) |
| Reaction Byproducts | Isobutylene (gas), CO₂ (gas) | Toluene (liquid), CO₂ (gas) |
| Purification Need | Minimal (volatiles evaporate) | High (Catalyst filtration required) |
| Heavy Metal Usage | None | Palladium (Requires scavenging) |
| Scalability | Excellent | Poor (due to chemoselectivity issues) |
Self-Validating Experimental Protocol: Chemoselective Boc Deprotection
To ensure the highest fidelity in your synthetic workflow, utilize the following self-validating protocol for the deprotection of Boc-aminocyclopentene.
Objective : Remove the Boc group while quantitatively preserving the endocyclic double bond. Causality : Using TFA in Dichloromethane (DCM) relies on the protonation of the carbamate oxygen, generating a tert-butyl carbocation that undergoes elimination to isobutylene and CO₂ [[7]](). This ionic mechanism is entirely blind to the non-polar alkene, ensuring zero over-reduction.
Step-by-Step Methodology
-
Dissolution : In an oven-dried flask under nitrogen, dissolve 1.0 mmol of Boc-aminocyclopentene in 5.0 mL of anhydrous DCM.
-
Acidification : Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.0 mL of Trifluoroacetic Acid (TFA) dropwise.
-
Causality: Dropwise addition controls the exothermic protonation and prevents localized heating that could lead to acid-catalyzed polymerization of the alkene.
-
-
Cleavage : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. The reaction progress can be visually validated by the bubbling of CO₂ gas, a byproduct of the spontaneous decarboxylation of the carbamic acid intermediate 4.
-
Isolation : Once TLC indicates complete consumption of the starting material, concentrate the mixture under reduced pressure to remove DCM, excess TFA, and volatile isobutylene.
-
Neutralization : Redissolve the crude TFA-salt in minimal methanol and pass through a basic ion-exchange resin (or treat with aqueous NaHCO₃ and extract with EtOAc) to yield the free aminocyclopentene.
System Validation (NMR Tracking)
To validate the integrity of the protocol and confirm the survival of the alkene, perform ¹H NMR (CDCl₃) on the isolated product.
-
Success Indicator : The presence of a distinct multiplet at
5.7–5.9 ppm integrating to 2 protons confirms the preservation of the endocyclic alkene. -
Failure Indicator : The disappearance of the vinylic protons and a proportional increase in upfield aliphatic signals (
1.5–2.0 ppm) indicates unwanted reduction (a common failure mode if Cbz/hydrogenolysis were mistakenly used instead).
Broader Implications for Drug Development
In the realm of drug development, atom economy and the avoidance of heavy metal contamination are paramount. The preference for the Boc protecting group in modern synthetic strategies can be attributed to the volatility of its deprotection byproducts (isobutylene and CO₂) and the complete avoidance of heavy metal catalysts like Palladium 4. For carbocyclic nucleosides and other aminocyclopentene derivatives, Boc protection is not just a preference—it is a mechanistic necessity to ensure the structural fidelity of the final active pharmaceutical ingredient (API).
References
- Benchchem. "Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups."
- ElectronicsAndBooks. "Diastereoselective synthesis of b-aminocyclopentene sulfonic acid via hetero Diels–Alder reaction."
- Benchchem.
- Chemistry Steps. "Boc Protecting Group for Amines."
- NIH.
- Benchchem.
- Master Organic Chemistry.
Sources
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- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Navigating the Solid State: A Comparative Guide to the X-ray Crystallography of Crystalline 4-Boc-aminocyclopentene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. This is particularly true for chiral scaffolds like 4-Boc-aminocyclopentene derivatives, which serve as crucial building blocks for a variety of therapeutic agents, including antiviral and anticancer drugs. Their conformational rigidity and stereochemical complexity demand rigorous structural elucidation, for which single-crystal X-ray crystallography stands as the gold standard.
This guide provides an in-depth comparison of the X-ray crystallographic data of key crystalline 4-Boc-aminocyclopentene derivatives. By presenting and analyzing this data, we aim to offer researchers and scientists a valuable resource to inform their synthetic strategies, understand structure-activity relationships, and ultimately accelerate the drug development process. We will delve into the experimental nuances of synthesis and crystallization, compare the solid-state structures, and discuss alternative characterization techniques, providing a holistic view of this important class of molecules.
The Foundation: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material amenable to crystallization. The enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-aminocyclopent-2-en-1-one, as a representative example, showcases a common strategy.[1][2] This approach often involves the use of chiral starting materials and stereoselective reactions to yield the desired enantiomer.
A generalized workflow for the synthesis and crystallization of these derivatives is outlined below:
Caption: A generalized workflow for the synthesis and crystallization of 4-Boc-aminocyclopentene derivatives.
The choice of crystallization technique is critical and often empirical. Slow evaporation of a solution of the purified compound is a common starting point. The selection of an appropriate solvent or solvent system is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Comparative Crystallographic Data
| Parameter | (S)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate | (R)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate |
| CCDC Deposition No. | To be located | To be located |
| Chemical Formula | C₁₀H₁₅NO₃ | C₁₀H₁₅NO₃ |
| Crystal System | To be determined | To be determined |
| Space Group | To be determined | To be determined |
| Unit Cell Dimensions | ||
| a (Å) | To be determined | To be determined |
| b (Å) | To be determined | To be determined |
| c (Å) | To be determined | To be determined |
| α (°) | To be determined | To be determined |
| β (°) | To be determined | To be determined |
| γ (°) | To be determined | To be determined |
| Volume (ų) | To be determined | To be determined |
| Z | To be determined | To be determined |
| Calculated Density (g/cm³) | To be determined | To be determined |
Note: The specific crystallographic data for these compounds requires a targeted search of the CCDC database using author and compound information from relevant publications.[4][5]
The comparison of these parameters, once obtained, will reveal important information about the packing of these molecules in the solid state. Differences in crystal packing, even between enantiomers, can influence physical properties such as solubility and melting point.
Experimental Protocols
Representative Synthesis of (S)-tert-Butyl (4-oxocyclopent-2-en-1-yl)carbamate
This protocol is adapted from the literature and serves as a representative example.[1][2]
Step 1: Boc Protection of the Amine
-
To a solution of the corresponding aminocyclopentenone precursor in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified 4-Boc-aminocyclopentenone derivative.
Crystallization Protocol
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents).
-
Allow the solvent to evaporate slowly at room temperature in a loosely capped vial.
-
Alternatively, use the vapor diffusion method by placing the solution in an open vial inside a sealed chamber containing a less polar solvent (the precipitant).
-
Monitor for the formation of single crystals over several days to weeks.
Beyond X-ray Crystallography: Alternative Characterization Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are indispensable for routine characterization and for analyzing the compound's behavior in solution.
Caption: Key analytical techniques for the characterization of 4-Boc-aminocyclopentene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[6][7]
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Characteristic signals for the Boc group (a singlet around 1.4 ppm) and the vinyl protons of the cyclopentene ring are typically observed.[8]
-
¹³C NMR: Reveals the number of unique carbon atoms. Key signals include those of the Boc group carbons, the carbonyl carbon, and the olefinic carbons.[8]
-
2D NMR (COSY, HSQC): These experiments establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), aiding in the complete assignment of the NMR spectra.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[9]
-
High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the exact mass of the molecule, which can be used to confirm its elemental formula.[2]
-
Tandem Mass Spectrometry (ESI-MS/MS): Can be used to study the fragmentation patterns of the molecule, which can provide further structural information. For Boc-protected amines, a characteristic loss of the Boc group (or fragments thereof) is often observed.[10][11]
Conclusion
The structural characterization of 4-Boc-aminocyclopentene derivatives is a critical aspect of their development as pharmaceutical intermediates. While a variety of analytical techniques contribute to a comprehensive understanding of these molecules, single-crystal X-ray crystallography remains the ultimate arbiter of their three-dimensional structure in the solid state. This guide has provided a framework for understanding the synthesis, crystallization, and crystallographic analysis of these important compounds. By leveraging the data and protocols presented herein, researchers can more effectively design and develop novel therapeutic agents based on this versatile molecular scaffold.
References
-
Forgione, P., et al. (2021). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Journal of Chemical Research, 46(1), pp.174751982110477. [Link]
-
Forgione, P., et al. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. ResearchGate. [Link]
-
Miranda, O., et al. (n.d.). (a) 1 H NMR spectra and of the Boc-masked species 4 and BocP-a (M n =... ResearchGate. [Link]
-
Han, X., et al. (2022). A base-mediated aerobic oxidative synthesis of cyclopent-2-enol derivatives from doubly activated cyclopropanes and substituted acetonitriles. Organic & Biomolecular Chemistry, 20(4), pp.1095-1102. [Link]
-
Paquette, L. A., & Nitz, T. J. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), pp.6374-6413. [Link]
-
Unknown. (2020). X‐ray crystal structure of tert‐butyl... ResearchGate. [Link]
-
Unknown. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
CCDC. (2025). CCDC Deposition Criteria for CSD and ICSD Inclusion. [Link]
-
Gohlke, J., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. CORE. [Link]
-
Vairappan, C. S., & Prabhakaran, P. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 45(6), pp.658-69. [Link]
-
Oku, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]
-
de Graaff, C., et al. (2016). CCDC 1434415: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]
-
PubChem. tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate. [Link]
-
Unknown. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. Semantic Scholar. [Link]
-
Unknown. (2025). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. ResearchGate. [Link]
-
Chemicalbridge. tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate. [Link]
-
CCDC. CCDC Publications. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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- 3. CAS 657397-04-1 | (S)-tert-Butyl (4-oxocyclopent-2-en-1-yl)carbamate - Synblock [synblock.com]
- 4. CCDC Deposition Criteria for CSD and ICSD Inclusion : CCDC Home [support.ccdc.cam.ac.uk]
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- 11. reddit.com [reddit.com]
Safety Operating Guide
4-Boc-1-cyclopentene proper disposal procedures
As a Senior Application Scientist, I frequently oversee the scale-up, handling, and subsequent waste management of Boc-protected cyclic alkenes. 4-Boc-1-cyclopentene (also known as tert-butyl cyclopent-3-en-1-ylcarbamate, CAS: 193751-54-1) presents a unique logistical challenge. Not only must we manage the standard organic waste associated with its unreacted form, but its primary utility—undergoing acidic deprotection to yield the free cyclopentenylamine—generates highly reactive and gaseous byproducts that require rigorous, self-validating logistical planning[1].
This guide provides a comprehensive, causality-driven framework for the safe handling and disposal of 4-Boc-1-cyclopentene and its associated reaction waste streams.
Physicochemical Profile & Hazard Causality
To design an effective disposal strategy, we must first understand the intrinsic vulnerabilities of the molecule. 4-Boc-1-cyclopentene is a solid at room temperature (melting point 70-72 °C) that carries specific GHS hazard classifications. The hazards are not arbitrary; they are directly linked to the molecule's structure:
-
The Cyclopentene Ring: The unsaturated double bond is prone to oxidation and can react exothermically with strong oxidizing agents.
-
The Boc (tert-butyloxycarbonyl) Group: Designed to be acid-labile, this protecting group will spontaneously degrade in the presence of strong acids (e.g., Trifluoroacetic acid [TFA] or HCl), rapidly evolving large volumes of gas[2].
Table 1: Quantitative Hazard Profile of 4-Boc-1-cyclopentene
| Property / Hazard | Value / Code | Mechanistic Causality |
| CAS Number | 193751-54-1 | Unique identifier for tert-butyl cyclopent-3-en-1-ylcarbamate. |
| Physical State | Solid (MP: 70-72 °C) | Requires dissolution in organic solvents for most reactions and liquid waste disposal. |
| Skin Irritation | H315 | Lipophilic nature allows penetration of the stratum corneum, causing localized inflammation. |
| Eye Irritation | H319 | Direct contact disrupts the lipid bilayer of corneal epithelial cells. |
| Respiratory Irritation | H335 | Inhalation of fine dust or aerosolized solvent mixtures irritates mucosal membranes. |
The Chemistry of Disposal: Mechanistic Insights
The most critical disposal scenario involves managing the waste generated during the deprotection of 4-Boc-1-cyclopentene. When exposed to acidic conditions, the molecule undergoes a concerted proton transfer followed by rapid decarboxylation[2].
This reaction generates three distinct waste components:
-
Cyclopent-3-en-1-amine acid salt: Remains in the liquid phase.
-
Carbon Dioxide (
): Rapidly evolves as a gas. -
Isobutylene: A highly flammable gas generated from the transient tert-butyl cation[3].
Caption: Acid-catalyzed degradation pathway of 4-Boc-1-cyclopentene generating gaseous byproducts.
Failure to account for the generation of isobutylene and
Validated Methodologies for Disposal
Protocol A: Disposal of Unreacted/Neat 4-Boc-1-cyclopentene
For expired or contaminated batches of the neat solid, disposal must prevent environmental release and exposure to incompatible chemicals.
-
Step 1 (Collection): Gather all unreacted solid material into a compatible, sealable high-density polyethylene (HDPE) container.
-
Causality: HDPE provides excellent chemical resistance against organic solids and prevents moisture ingress.
-
-
Step 2 (Segregation): Ensure the container is strictly isolated from strong acids (e.g., sulfuric acid, TFA) and oxidizing agents.
-
Causality: Accidental mixing with acids will trigger unintended gas evolution (isobutylene) inside the waste bin.
-
-
Step 3 (Labeling & Manifesting): Label the container as "Hazardous Solid Waste: Toxic/Irritant Organic Solid (Contains 4-Boc-1-cyclopentene)". Manifest for high-temperature incineration at an approved EHS facility.
-
Validation Check: Inspect the sealed HDPE container after 24 hours for any signs of bulging, which would indicate cross-contamination with an acid.
Protocol B: Neutralization & Disposal of Boc-Deprotection Waste
This protocol is designed for the safe quenching and disposal of the highly acidic, gas-rich waste generated when 4-Boc-1-cyclopentene is treated with TFA or HCl[4].
Caption: Workflow for neutralizing and segregating Boc-deprotection waste.
-
Step 1 (Thermal Control): Transfer the acidic reaction waste mixture to a large Erlenmeyer flask (at least 3x the volume of the liquid) immersed in an ice-water bath (0–5 °C).
-
Causality: Neutralization is highly exothermic. Cooling prevents the flash-boiling of low-boiling solvents (like DCM) and controls the rate of gas expansion.
-
-
Step 2 (Quenching): Under vigorous magnetic stirring in a certified fume hood, slowly add saturated aqueous sodium bicarbonate (
) dropwise.-
Causality: The base neutralizes the TFA/HCl. The slow addition is critical to manage the violent effervescence caused by
release. The fume hood safely exhausts any residual isobutylene gas[1].
-
-
Step 3 (Phase Separation): Once gas evolution ceases, transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Step 4 (Validation Check): Extract a drop of the aqueous layer and test with pH indicator paper.
-
Self-Validating Condition: The pH must read between 7.0 and 8.0. If the pH is < 7.0, return the mixture to the flask and add more
. Do not proceed to disposal until a neutral pH is confirmed.
-
-
Step 5 (Segregation): Drain the neutralized aqueous layer into the "Aqueous Waste" carboy. Drain the organic layer into the appropriate organic waste carboy (Halogenated if DCM was used; Non-Halogenated if greener alternatives like Cyclopentyl methyl ether [CPME] were used)[5].
Waste Segregation Matrix
To prevent downstream chemical incompatibilities, laboratory personnel must adhere strictly to the following segregation matrix when disposing of 4-Boc-1-cyclopentene workflows.
Table 2: Waste Segregation Matrix for 4-Boc-1-cyclopentene Workflows
| Waste Stream | Primary Components | Target Disposal Container | Critical Incompatibilities |
| Neat Solid | Unreacted 4-Boc-1-cyclopentene | Hazardous Solid Waste (HDPE) | Strong Acids (TFA, HCl, |
| Reaction Solvent (Halogenated) | DCM, unreacted starting material | Halogenated Organic Liquid Waste | Alkali metals, strong bases |
| Reaction Solvent (Greener) | CPME, Propylene Carbonate[5] | Non-Halogenated Organic Liquid Waste | Concentrated acids |
| Neutralized Aqueous | Water, Sodium Trifluoroacetate, salts | Aqueous Waste (pH 7-8) | Heavy metals, cyanides |
| Scrubber Effluent | Isobutylene oligomers, trapped gases | Flammable Liquid Waste | Oxidizing agents |
References
-
tert-Butyl cyclopent-3-en-1-ylcarbamate | 193751-54-1 Safety Data Sheet, Sigma-Aldrich. Available at:
-
Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides, American Chemical Society. Available at: 1
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions, ResearchGate. Available at: 2
-
Real-time Analysis | Green Chemistry: Principles and Case Studies, Royal Society of Chemistry. Available at: 3
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review, MDPI. Available at:5
-
Boc Deprotection - TFA, Common Organic Chemistry. Available at:4
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
